3-Chloro-2-buten-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
40605-42-3 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |
InChI Key |
SRQGZQPUPABHCN-UHFFFAOYSA-N |
SMILES |
CC(=CCO)Cl |
Canonical SMILES |
CC(=CCO)Cl |
Synonyms |
3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a halogenated unsaturated alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a reactive allylic chloride and a primary alcohol, allows for a variety of chemical transformations. This document provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [1][2][3] |
| Molecular Weight | 106.55 g/mol | [1][2][4] |
| CAS Number | 40605-42-3 | [2][3][4] |
| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol | [1] |
| Synonyms | 3-Chloro-but-2-en-ol, 2-Buten-1-ol, 3-chloro- | [1][2] |
| Enthalpy of Vaporization | 50 kJ/mol at 360 K | [2] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 0.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 106.0185425 Da | [1][4] |
| Monoisotopic Mass | 106.0185425 Da | [1][4] |
| Topological Polar Surface Area | 20.2 Ų | [1][4] |
| Heavy Atom Count | 6 | [1] |
| Complexity | 58.6 | [1][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of available mass spectrometry, and references to nuclear magnetic resonance and infrared spectroscopy data.
Table 3: Mass Spectrometry Data (GC-MS)
| m/z | Intensity |
| 71 | 99.99 |
| 43 | 25.50 |
| 39 | 20.20 |
| 28 | 16.00 |
| 27 | 15.20 |
| Data from NIST Mass Spectrometry Data Center as referenced in PubChem.[1] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in various databases. Researchers are encouraged to consult these resources for comprehensive spectral analysis.[1][5]
Synthesis of this compound
The primary method for the synthesis of this compound is through the hydrolysis of 1,3-dichloro-2-butene (B238901).[5] An optimized protocol based on a patented method is detailed below.[5][6]
Experimental Protocol: Hydrolysis of 1,3-dichloro-2-butene
Objective: To synthesize this compound with high yield and purity.
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Diethyl ether (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) (for drying, optional)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel (optional)
-
Rotary evaporator (optional)
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.[5][6]
-
In a round-bottom flask, combine the 1,3-dichloro-2-butene and the sodium carbonate solution. The recommended molar ratio of sodium carbonate to dichlorobutene (B78561) is between 0.55:1 and 0.85:1.[5][6]
-
Heat the reaction mixture to a temperature of 85-94 °C with continuous stirring.[5][6]
-
Maintain the reaction at this temperature for approximately 4.5 hours.[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The organic layer containing the this compound will separate from the aqueous layer. The product can be isolated by decantation or by using a separatory funnel.[6]
-
For higher purity, the organic layer can be extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. However, the patented method aims to simplify the process by eliminating the need for rectification.[5][6]
Expected Yield: This optimized method has been reported to increase the yield of this compound to between 71.4% and 94.1%.[5][6]
Synthesis Workflow Diagram
Caption: Synthesis of this compound via hydrolysis.
Reactivity
The reactivity of this compound is dominated by the presence of the allylic chloride. This functional group is susceptible to nucleophilic substitution and elimination reactions. The allylic nature of the chlorine atom enhances its leaving group ability, making it a valuable precursor for the introduction of other functional groups at this position.[5] When treated with a strong base, it can undergo dehydrohalogenation.[5]
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with well-defined fundamental properties. This guide provides essential data and protocols to support its safe and effective use in a research and development setting. The provided synthesis method offers a high-yield route to this compound, and an understanding of its spectroscopic properties and reactivity will aid in its application in the synthesis of more complex molecules.
References
- 1. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 6. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Structural Analysis of (Z)-3-chlorobut-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-chlorobut-2-en-1-ol is a functionalized allylic alcohol with potential applications as a building block in organic synthesis, particularly in the construction of complex molecules such as prostaglandins (B1171923) and their analogues. This document provides a concise technical overview of its structural features, supported by available spectroscopic data. Additionally, a plausible synthetic protocol and a key application in a representative synthetic workflow are detailed to illustrate its utility for drug development professionals.
Chemical Structure and Properties
(Z)-3-chlorobut-2-en-1-ol is a four-carbon unsaturated alcohol containing a chlorine atom attached to the double bond. The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond (the chloromethyl group and the hydroxymethyl group) are on the same side of the double bond.
| Property | Value | Source |
| Molecular Formula | C4H7ClO | PubChem CID: 11378455[1] |
| Molecular Weight | 106.55 g/mol | PubChem CID: 11378455[1] |
| CAS Number | 37428-46-9 | Guidechem[2] |
| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol | Guidechem[2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of (Z)-3-chlorobut-2-en-1-ol relies on various spectroscopic techniques. While comprehensive, publicly available high-resolution spectral data with assigned peaks is limited, the following tables summarize the expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-3-chlorobut-2-en-1-ol would be expected to show characteristic absorption bands for the O-H and C=C bonds. Specific peak positions and intensities from experimental data are not publicly available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 71 | 99.99 | [M - Cl]+ |
| 43 | 25.50 | [C3H7]+ |
| 39 | 20.20 | [C3H3]+ |
| 28 | 16.00 | [C2H4]+ |
| 27 | 15.20 | [C2H3]+ |
| Data obtained from PubChem CID: 11378455, sourced from MassBank of North America (MoNA)[1] |
Experimental Protocols
Synthesis of (Z)-3-chlorobut-2-en-1-ol
A plausible laboratory-scale synthesis of (Z)-3-chlorobut-2-en-1-ol can be achieved via the reduction of (Z)-3-chlorobut-2-en-1-al.
Materials:
-
(Z)-3-chlorobut-2-en-1-al
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (Z)-3-chlorobut-2-en-1-al (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (Z)-3-chlorobut-2-en-1-ol.
Application in Synthesis: Prostaglandin (B15479496) Precursor
(Z)-3-chlorobut-2-en-1-ol serves as a potential precursor for the synthesis of key intermediates in the production of prostaglandins, a class of potent bioactive lipids. A critical intermediate in many prostaglandin syntheses is the Corey lactone . The following diagram illustrates a conceptual workflow where a functionalized butenol (B1619263) derivative, similar to the title compound, is utilized in the construction of the Corey lactone framework.
Caption: Conceptual workflow for Corey lactone synthesis.
This generalized pathway highlights how a chlorobutene-derived synthon can be incorporated to form the bicyclic core, which is then elaborated through a series of transformations to yield the versatile Corey lactone intermediate[4][5][6]. This intermediate is pivotal for the synthesis of various prostaglandins.
References
- 1. 3-Chloro-2-buten-1-OL | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Characteristics of (E)-3-chlorobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics of (E)-3-chlorobut-2-en-1-ol, a halogenated unsaturated alcohol. The information compiled herein is intended to support research and development activities by providing key data on its physical and chemical properties, spectroscopic profile, and reactivity.
Chemical and Physical Properties
(E)-3-chlorobut-2-en-1-ol is a molecule of interest due to its potential as a building block in organic synthesis. Its bifunctional nature, possessing both an allylic alcohol and a vinyl chloride moiety, allows for a range of chemical transformations.
Identification
| Identifier | Value |
| IUPAC Name | (2E)-3-chlorobut-2-en-1-ol |
| CAS Number | 40605-42-3 |
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol [1] |
| Canonical SMILES | C/C(=C/CO)/Cl |
| InChI | InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+[1] |
| InChIKey | SRQGZQPUPABHCN-DUXPYHPUSA-N[1] |
Physicochemical Data
While experimental data for the pure (E)-isomer is limited, a combination of computed data and information for the isomeric mixture provides key insights into its physical properties.
| Property | Value | Source |
| Boiling Point | Data not explicitly available for the pure (E)-isomer. A general entry for 3-chloro-2-buten-1-ol is available in the SpringerMaterials database.[1] | SpringerMaterials[1] |
| Melting Point | Not experimentally determined. | - |
| XLogP3-AA (Computed) | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
| Exact Mass (Computed) | 106.0185425 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the identification and characterization of (E)-3-chlorobut-2-en-1-ol.
Mass Spectrometry
The mass spectrum of the isomeric mixture of 3-chlorobut-2-en-1-ol shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Possible Fragment |
| 71 | 99.99 | [M - Cl]⁺ |
| 43 | 25.50 | [C₃H₇]⁺ |
| 39 | 20.20 | [C₃H₃]⁺ |
| 28 | 16.00 | [C₂H₄]⁺ |
| 27 | 15.20 | [C₂H₃]⁺ |
| Data corresponds to the (Z)-isomer, but similar fragmentation is expected for the (E)-isomer.[2] |
NMR Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~5.9 | t | =CH- |
| ~4.2 | d | -CH₂OH |
| ~2.4 | s | -CH₃ |
| ~2.0 | br s | -OH |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~135 | =C(Cl)CH₃ |
| ~125 | =CHCH₂OH |
| ~60 | -CH₂OH |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl and carbon-carbon double bond functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch |
| ~3020 | Medium | =C-H stretch |
| ~1660 | Medium | C=C stretch |
| ~1050 | Strong | C-O stretch |
| ~750 | Strong | C-Cl stretch |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of (E)-3-chlorobut-2-en-1-ol are not widely published. However, based on established chemical principles, the following represents a plausible experimental approach.
Synthesis of (E)-3-chlorobut-2-en-1-ol
A common route to allylic alcohols is the reduction of the corresponding α,β-unsaturated aldehyde.
Reaction: Reduction of (E)-3-chlorobut-2-enal
Caption: Synthetic workflow for (E)-3-chlorobut-2-en-1-ol.
Methodology:
-
(E)-3-chlorobut-2-enal (1.0 eq) is dissolved in a mixture of methanol and water (4:1) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of acetone.
-
The solvents are removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-3-chlorobut-2-en-1-ol.
Reactivity: Nucleophilic Substitution
As an allylic halide, the chlorine atom in (E)-3-chlorobut-2-en-1-ol is susceptible to nucleophilic substitution. The allylic system can stabilize a carbocation intermediate, suggesting that both Sₙ1 and Sₙ2 pathways are possible.
Caption: Nucleophilic substitution pathways for allylic alcohols.
General Experimental Protocol (Example: Cyanation)
-
To a solution of (E)-3-chlorobut-2-en-1-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is added sodium cyanide (1.2 eq) .
-
The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting product, (E)-4-hydroxy-2-butenenitrile, is purified by column chromatography.
Safety and Handling
This guide serves as a foundational resource for professionals working with (E)-3-chlorobut-2-en-1-ol. Further experimental validation of the computed data is recommended for critical applications.
References
A Technical Guide to 3-Chloro-2-buten-1-ol (CAS: 40605-42-3) for Research and Development
Introduction
3-Chloro-2-buten-1-ol, identified by the CAS number 40605-42-3, is a halogenated unsaturated alcohol.[1][2] It serves as a versatile and highly reactive intermediate in organic synthesis. Its chemical structure, featuring both an allylic alcohol and a vinyl chloride moiety, makes it a valuable precursor for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug development professionals and researchers. The compound is a key starting material for the synthesis of acetylenic alcohols and has found application in the production of pharmaceuticals for treating hypertension, such as Beraprost and other PGI2 analogues.[3][4][5][6]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for handling, reaction planning, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 40605-42-3 | [1][2][4] |
| Molecular Formula | C₄H₇ClO | [1][4][7][8] |
| Molecular Weight | 106.55 g/mol | [1][2][7] |
| Melting Point | -42.9°C | [4] |
| Boiling Point | 118.37°C (estimate) | [4] |
| Density | 1.0950 g/cm³ | [4] |
| pKa | 13.84 ± 0.10 (Predicted) | [4] |
| Enthalpy of Vaporization | 50 kJ/mol at 360 K | [9] |
| IUPAC Name | 3-chlorobut-2-en-1-ol | [1] |
| Synonyms | 2-Buten-1-ol, 3-chloro-; 3-Chloro-but-2-en-ol |[1][4] |
Table 2: Spectroscopic Information
| Technique | Description | Reference(s) |
|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of this compound.[7] | [7] |
| ¹³C NMR Data | Published spectral data is available for the E-isomer. |[10] |
Synthesis and Production
The predominant industrial synthesis of this compound involves the controlled hydrolysis of 1,3-dichloro-2-butene (B238901).[7] An optimized, high-yield process has been developed to enhance efficiency and reduce waste.[3]
This protocol is based on a patented method designed to increase product yield and simplify purification.[3]
-
Objective: To synthesize this compound with high yield (>90%).[3][7]
-
Reactants:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃), 15-20 wt.% aqueous solution
-
-
Procedure:
-
The hydrolysis of 1,3-dichloro-2-butene is conducted in the presence of a 15-20 wt.% aqueous solution of sodium carbonate.[3]
-
The molar ratio of sodium carbonate to 1,3-dichloro-2-butene is maintained between 0.55:1 and 0.85:1.[3]
-
The reaction mixture is heated to and maintained at a temperature of 85-94°C.[3]
-
The reaction is monitored until the conversion of the starting material is maximized (e.g., 98.3% conversion over 4.5 hours).
-
Upon completion, the mixture is cooled, allowing for the separation of the organic and aqueous phases.
-
The organic layer, containing the target product, is isolated. This method simplifies the process by eliminating the need for rectification steps.[3]
-
-
Expected Outcome: This method increases the yield of this compound from a baseline of 69% to between 71.4% and 94.1%, while significantly reducing the volume of wastewater produced.[3]
Caption: Optimized synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the allylic chlorine atom, which is significantly more labile than a standard vinyl or alkyl chloride.[7] This enhanced reactivity allows for diverse synthetic transformations.[7]
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): The compound readily undergoes nucleophilic substitution.
-
Sₙ1 Pathway: In the presence of weak nucleophiles, the reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation.[7] This delocalization of the positive charge can lead to a mixture of products.[7]
-
Sₙ2 Pathway: With strong nucleophiles, a single-step concerted mechanism is favored, where the nucleophile attacks the carbon bearing the chlorine atom.[7]
-
-
Elimination Reactions: When treated with a strong base, this compound can undergo dehydrohalogenation, where both hydrogen and chlorine are removed to form a new double bond, potentially leading to dienes or alkynes.[7]
-
Other Reactions: The molecule's functional groups also allow for oxidation of the alcohol, reduction of the double bond, and transition-metal-catalyzed cross-coupling reactions.[7]
Caption: Key reactivity pathways of this compound.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of complex organic molecules, particularly pharmaceuticals.
-
Synthesis of Antihypertensive Drugs: It is explicitly used in the synthesis of Beraprost and other prostacyclin (PGI2) analogues, which are potent vasodilators used in the treatment of hypertension.[4][5][6] Its structure provides a key fragment for constructing the more complex skeletons of these drugs.
-
General Chemical Reagent: The compound is frequently employed as a reagent in various chemical reactions, including specialized oxidation reactions.[4][5][6]
-
Microbiological Research: It has been noted in studies involving the bacterium Pseudomonas putida, suggesting potential interactions with biological systems that could be a subject for further investigation.[7]
References
- 1. This compound [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]
- 4. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 8. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-2-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis. Possessing both a reactive allylic chloride and a primary alcohol, it serves as a valuable C4 building block for the construction of more complex molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity. Its application as a key intermediate in the synthesis of pharmacologically active compounds, such as the prostacyclin analogue Beraprost, highlights its importance in medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization. The compound exists as both (E) and (Z) isomers, though data often refers to the mixture or the more common isomer without explicit designation.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-chlorobut-2-en-1-ol | [1][2] |
| Synonyms | 3-Chloro-but-2-en-ol, 2-Buten-1-ol, 3-chloro- | [1][3][4] |
| CAS Number | 40605-42-3 | [1][2][5] |
| Molecular Formula | C₄H₇ClO | [1][2][5] |
| Molecular Weight | 106.55 g/mol | [1][2][5] |
| Monoisotopic Mass | 106.0185425 Da | [1][2] |
| Melting Point | -42.9 °C | [3][5] |
| Boiling Point (Est.) | 118.37 °C | [3][5] |
| Density (Est.) | 1.0950 g/cm³ | [3] |
| pKa (Predicted) | 13.84 ± 0.10 | [3] |
| Refractive Index (Est.) | 1.4652 | [3] |
| XLogP3-AA | 0.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][6] |
| Hydrogen Bond Acceptor Count | 1 | [1][6] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Complexity | 58.6 | [1][2] |
Table 2: Thermodynamic Properties
| Property | Value | Temperature (K) | Reference |
| Enthalpy of Vaporization (ΔvapH) | 50 kJ/mol | 360 | [7] |
Spectral Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.[5]
-
Mass Spectrometry (MS) : GC-MS analysis shows characteristic fragmentation patterns useful for identification. Key fragments observed under Electron Ionization (EI) include m/z values of 71, 43, 39, 28, and 27.[1]
Experimental Protocols
Industrial Synthesis via Hydrolysis of 1,3-Dichloro-2-butene (B238901)
The primary industrial method for producing this compound is through the controlled hydrolysis of 1,3-dichloro-2-butene.[5] An optimized process described in patent literature aims to increase yield, simplify the procedure, and reduce wastewater.[5][8]
Objective: To synthesize this compound with high yield and purity.
Reagents:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Water
Methodology:
-
The hydrolysis is performed using an aqueous solution of sodium carbonate with a concentration of 15-20 wt.%.[8]
-
The molar ratio of sodium carbonate to 1,3-dichloro-2-butene is maintained between 0.55:1 and 0.85:1.[8]
-
The reaction mixture is heated to a temperature range of 85-94 °C.[5][8]
-
The reaction is allowed to proceed for approximately 4.5 hours.[5][8]
-
Upon completion, the reaction mixture is cooled.
-
The organic layer containing the product, this compound, is separated from the aqueous layer.
-
This method has been reported to increase the product yield from 69% to over 90% and simplifies the process by eliminating the need for rectification steps.[5][8]
Caption: Industrial synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups: the allylic chloride and the primary alcohol.
Reactivity of the Allylic Chlorine
The chlorine atom is positioned on a carbon adjacent to a C=C double bond, making it an allylic halide. This structural feature significantly enhances its reactivity in nucleophilic substitution reactions, which can proceed through different mechanisms.[5]
-
Sₙ1 Pathway : In the presence of weak nucleophiles, the reaction can proceed via a two-step Sₙ1 mechanism. The departure of the chloride leaving group forms a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms.[5] Nucleophilic attack can then occur at either of these carbons, potentially leading to a mixture of products, including rearranged isomers.[5] For example, hydrolysis of the similar 1-chloro-2-butene (B1196595) yields a mixture of 2-buten-1-ol and 3-buten-2-ol.[5]
-
Sₙ2 Pathway : With strong nucleophiles, a direct, one-step Sₙ2 displacement of the chloride ion is favored.[5]
-
Elimination Reactions : When treated with a strong base, this compound can undergo dehydrohalogenation to form an alkyne. This is a key transformation used in the synthesis of acetylenic alcohols.[5]
Caption: Competing reaction pathways for this compound.
Reactivity of the Hydroxyl Group
The primary alcohol functional group can undergo typical alcohol reactions, most notably oxidation. Depending on the reagent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid. This adds another layer of synthetic versatility to the molecule.
Application in Pharmaceutical Synthesis
This compound is a key starting material in the synthesis of various pharmacologically active molecules.[5] Its ability to introduce a functionalized four-carbon chain is crucial for building complex molecular frameworks.[5]
A prominent example is its use in the preparation of Beraprost , a synthetic analogue of prostacyclin (PGI2) used as a vasodilator for the treatment of hypertension and other circulatory disorders.[3][5][9]
Caption: High-level workflow for Beraprost synthesis.
Safety and Handling
This compound is considered harmful by inhalation, in contact with skin, and if swallowed.[9] Appropriate personal protective equipment (PPE), including gloves and suitable protective clothing, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or fume hood to avoid inhaling vapors.[9]
Conclusion
This compound is a chemical of considerable industrial and academic importance. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool in organic synthesis. For professionals in drug development, its role as a precursor to complex therapeutic agents like Beraprost underscores its value in the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in chemical and pharmaceutical research.
References
- 1. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 6. (E)-3-chloro-but-2-en-1-ol | C4H7ClO | CID 11804694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
Physicochemical Properties of 3-Chloro-2-buten-1-ol
This document provides the key physicochemical properties of the chemical compound 3-Chloro-2-buten-1-ol, specifically its molecular formula and molecular weight. This information is fundamental for researchers and scientists in fields such as chemical synthesis, analytical chemistry, and drug development.
The data presented below has been compiled from established chemical databases.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the following table. This data is essential for stoichiometric calculations, analytical characterization, and material specification.
| Property | Value |
| Molecular Formula | C₄H₇ClO[1][2][3][4][5] |
| Molecular Weight | 106.551 g/mol [1][2] |
| CAS Registry Number | 40605-42-3[1][2][3] |
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Chloro-2-buten-1-ol
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 3-chloro-2-buten-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Introduction
This compound is a halogenated allylic alcohol that exists as two geometric isomers, (E) and (Z). NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and stereochemistry of such molecules. This document presents a detailed examination of their respective 1H and 13C NMR spectral data.
Data Presentation
The experimental 1H and 13C NMR data for the (E) and (Z) isomers of this compound are summarized in the tables below. These data were obtained from the scientific literature, specifically from a study by Brouwer and Stothers in the Canadian Journal of Chemistry (1972).[1][2]
1H NMR Spectral Data
The proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), are presented in Table 1.
Table 1: 1H NMR Data for (E)- and (Z)-3-Chloro-2-buten-1-ol
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-3-chloro-2-buten-1-ol | H1 (-CH2OH) | 4.10 | d | 6.5 |
| H2 (=CH-) | 5.88 | tq | 6.5, 1.2 | |
| H4 (-CH3) | 2.15 | d | 1.2 | |
| -OH | Not Reported | - | - | |
| (Z)-3-chloro-2-buten-1-ol | H1 (-CH2OH) | 4.25 | d | 7.0 |
| H2 (=CH-) | 5.79 | tq | 7.0, 1.0 | |
| H4 (-CH3) | 2.17 | d | 1.0 | |
| -OH | Not Reported | - | - |
Source: Brouwer, H., & Stothers, J. B. (1972). 13C Nuclear Magnetic Resonance Studies. XX. 13C Shieldings of Several Allyl Alcohols. Geometric Dependence of 13C Shieldings. Canadian Journal of Chemistry, 50(9), 1361-1370.[1][2]
13C NMR Spectral Data
The carbon-13 NMR data, including chemical shifts (δ) in ppm, are presented in Table 2.
Table 2: 13C NMR Data for (E)- and (Z)-3-Chloro-2-buten-1-ol
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (E)-3-chloro-2-buten-1-ol | C1 (-CH2OH) | 67.1 |
| C2 (=CH-) | 125.0 | |
| C3 (=C(Cl)-) | 134.5 | |
| C4 (-CH3) | 19.3 | |
| (Z)-3-chloro-2-buten-1-ol | C1 (-CH2OH) | 60.1 |
| C2 (=CH-) | 124.0 | |
| C3 (=C(Cl)-) | 133.0 | |
| C4 (-CH3) | 24.4 |
Source: Brouwer, H., & Stothers, J. B. (1972). 13C Nuclear Magnetic Resonance Studies. XX. 13C Shieldings of Several Allyl Alcohols. Geometric Dependence of 13C Shieldings. Canadian Journal of Chemistry, 50(9), 1361-1370.[1][2]
Experimental Protocols
The following is a general experimental protocol for acquiring high-resolution 1H and 13C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both 1H and 13C NMR spectra.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring 1D 1H and 13C NMR spectra. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H) is recommended for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is usually required due to the low natural abundance of the 13C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and symmetrical peaks.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structures of the (E) and (Z) isomers of this compound and the key through-bond correlations observed in their NMR spectra.
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
An In-Depth Technical Guide on the Reactivity of the Allylic Chlorine in 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex chemical entities. The presence of both a primary allylic alcohol and a vinyl chloride moiety imparts a rich and nuanced reactivity profile. This technical guide provides a comprehensive examination of the reactivity of the allylic chlorine atom in this compound, focusing on the mechanistic pathways of its substitution reactions, the factors governing its reactivity, and detailed experimental protocols for its synthesis and key transformations.
Introduction
The allylic system in this compound, where a chlorine atom is attached to a carbon adjacent to a carbon-carbon double bond, is the focal point of its chemical behavior. This arrangement significantly enhances the lability of the chlorine atom, making it susceptible to nucleophilic attack through various mechanisms. The interplay between the electronic effects of the double bond and the hydroxyl group, along with reaction conditions, dictates the reaction pathway and product distribution. Understanding these intricacies is paramount for leveraging this molecule as a strategic building block in complex synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol |
| CAS Number | 40605-42-3 |
| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol |
| Boiling Point | 118.37°C (estimate) |
| Density | 1.0950 g/cm³ (estimate) |
| Refractive Index | 1.4652 (estimate) |
| pKa | 13.84 ± 0.10 (Predicted) |
Synthesis of this compound
The predominant industrial synthesis of this compound involves the controlled hydrolysis of 1,3-dichloro-2-butene (B238901). This process has been optimized to achieve high yields and minimize waste.[1]
Optimized Synthesis via Hydrolysis
An improved method for the synthesis of this compound from 1,3-dichloro-2-butene utilizes sodium carbonate as a basic catalyst. This process has been shown to increase the yield from 69% to over 90% while simplifying the procedure by eliminating the need for rectification and reducing wastewater.[1]
Table 2: Optimized Conditions for the Synthesis of this compound [1]
| Parameter | Optimal Range |
| Sodium Carbonate Concentration | 15-20 wt% |
| Temperature | 85-94 °C |
| Molar Ratio (Sodium Carbonate : Dichlorobutene) | (0.55-0.85) : 1 |
| Reaction Time | ~4.5 hours |
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dichloro-2-butene (2 moles, 250 g)
-
10% Sodium carbonate solution (1.25 L)
-
Ether
-
Anhydrous magnesium sulfate
-
3-L three-necked round-bottomed flask
-
Reflux condenser
-
Mercury-sealed stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a reflux condenser and a mercury-sealed stirrer, combine 250 g (2 moles) of 1,3-dichloro-2-butene and 1.25 L of 10% sodium carbonate solution.
-
Heat the mixture at reflux temperature for 3 hours using a heating mantle.
-
After cooling, extract the this compound from the aqueous layer with three 300-mL portions of ether in a separatory funnel.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation.
-
The crude this compound can be used directly for many applications or further purified by vacuum distillation.
Reactivity of the Allylic Chlorine
The enhanced reactivity of the allylic chlorine in this compound is attributed to the ability of the adjacent π-system to stabilize the transition states of both SN1 and SN2 reactions, as well as the formation of a resonance-stabilized allylic carbocation in SN1-type reactions.[1] This leads to a rich and competitive landscape of reaction pathways, including SN1, SN2, and their rearranged counterparts, SN1' and SN2'.
Nucleophilic Substitution Mechanisms
The reaction of this compound with nucleophiles can proceed through several mechanistic pathways, the predominance of which is dictated by the nature of the nucleophile, the solvent, and the steric environment of the substrate.
Diagram 1: Nucleophilic Substitution Pathways of this compound
Caption: Competing SN1 and SN2 pathways for this compound.
-
SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction tends to proceed via an SN1 mechanism. This involves the initial departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, allowing the nucleophile to attack at either position, leading to a mixture of direct substitution (SN1) and rearranged (SN1') products. For instance, hydrolysis with water, a weak nucleophile, is expected to yield a mixture of 2-buten-1,3-diol and 3-buten-1,2-diol.[1]
-
SN2 Pathway: With strong nucleophiles in polar aprotic solvents, the SN2 mechanism is favored. This is a concerted, one-step process where the nucleophile attacks the carbon bearing the chlorine atom, leading to an inversion of configuration if the carbon were chiral. Allylic halides generally exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts due to stabilization of the transition state.
-
SN' Pathways (Allylic Rearrangement): A hallmark of nucleophilic substitution on allylic systems is the possibility of allylic rearrangement. In the SN1' mechanism, this occurs through the delocalized carbocation intermediate. In the SN2' mechanism, the nucleophile attacks the γ-carbon of the double bond in a concerted fashion, leading to the displacement of the leaving group from the α-carbon and a shift of the double bond. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, for example, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating this phenomenon.[1]
Table 3: Factors Influencing Nucleophilic Substitution Pathways of Allylic Halides [1]
| Factor | Favors SN1/SN1' | Favors SN2/SN2' |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) |
| Substrate Structure | Tertiary allylic > Secondary > Primary | Primary allylic > Secondary |
| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group |
Quantitative Reactivity Data (Comparative)
While specific kinetic data for this compound is not extensively available in the literature, data for structurally related unsaturated alcohols provides valuable insights into its reactivity.
Table 4: Comparative Rate Coefficients for Reactions of Unsaturated Alcohols with Atmospheric Oxidants at 298 K [4]
| Reactant Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 2-Buten-1-ol | OH | ~5.5 x 10⁻¹¹ |
| 3-Buten-1-ol | OH | 5.5 x 10⁻¹¹ |
| 2-Buten-1-ol | Cl | (3.90 ± 0.35) x 10⁻¹⁰ |
| 3-Buten-1-ol | Cl | (2.63 ± 0.25) x 10⁻¹⁰ |
This data suggests that the position of the double bond influences the reaction rate with chlorine atoms.
Key Reactions and Experimental Protocols
The dual functionality of this compound makes it a valuable precursor for a variety of organic transformations.
Synthesis of 2-Butyn-1-ol
A prominent application of this compound is its conversion to 2-butyn-1-ol, an important acetylenic alcohol. This transformation proceeds via an elimination reaction followed by rearrangement.
Diagram 2: Synthesis of 2-Butyn-1-ol from this compound
Caption: Reaction pathway for the synthesis of 2-butyn-1-ol.
Experimental Protocol: Synthesis of 2-Butyn-1-ol
Materials:
-
This compound (1.26 moles, 134 g)
-
Sodium (2.8 g atoms, 65 g)
-
Hydrated ferric nitrate (B79036) (1.5 g)
-
Anhydrous liquid ammonia (3 L)
-
Ammonium (B1175870) chloride (2.8 moles, 148 g)
-
Ether
-
4-L Dewar flask with a plastic cover and mechanical stirrer
Procedure:
-
Caution! This procedure should be conducted in a well-ventilated hood due to the use of liquid ammonia.
-
Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a plastic cover and a mechanical stirrer.
-
Introduce 3 L of anhydrous liquid ammonia into the flask.
-
Add 1.5 g of hydrated ferric nitrate, followed by 65 g (2.8 g atoms) of clean, freshly cut sodium in small pieces.
-
Stir the mixture until all the sodium has been converted to sodium amide (the blue color disappears).
-
Over a period of 30 minutes, add 134 g (1.26 moles) of this compound to the sodium amide solution.
-
Stir the mixture overnight.
-
Quench the reaction by the portion-wise addition of 148 g (2.8 moles) of solid ammonium chloride, controlling the exothermic reaction.
-
Allow the ammonia to evaporate overnight in the hood.
-
Extract the residue thoroughly with five 250-mL portions of ether.
-
Remove the ether by distillation through a 20-cm Fenske column.
-
Distill the residue under reduced pressure to yield 2-butyn-1-ol.
Reaction with Amines
This compound readily reacts with primary and secondary amines via nucleophilic substitution to afford the corresponding 3-amino-2-buten-1-ols. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds.
Diagram 3: General Reaction of this compound with a Primary Amine
Caption: Nucleophilic substitution with a primary amine.
Conclusion
This compound is a highly reactive and synthetically valuable molecule. The strategic positioning of the allylic chlorine atom governs its reactivity, primarily through nucleophilic substitution pathways. A thorough understanding of the factors that influence the competition between SN1, SN2, and rearranged substitution mechanisms is crucial for controlling the outcome of its reactions. The detailed experimental protocols provided herein for its synthesis and key transformations serve as a practical guide for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic strategies. Further kinetic and mechanistic studies are warranted to provide more detailed quantitative data on the reactivity of this important compound with a broader range of nucleophiles.
References
Technical Guide: Safety and Handling Precautions for 3-Chloro-2-buten-1-OL
Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds. A comprehensive Safety Data Sheet (SDS) for 3-Chloro-2-buten-1-OL (CAS: 40605-42-3) was not available at the time of writing. The information provided herein should be used as a precautionary guide only. It is imperative that all handling of this chemical is conducted by trained professionals in a controlled laboratory setting, and a thorough risk assessment is performed prior to use. Always consult with your institution's safety officer and refer to the most current safety data available.
Introduction
This compound is a chlorinated alcohol used as a chemical reagent in various synthetic applications.[1][2] Due to its chemical structure, which includes both a reactive allylic chloride and a primary alcohol, it is expected to possess significant biological activity and potential hazards. This guide provides a summary of the known properties and outlines recommended safety and handling procedures for researchers, scientists, and drug development professionals.
Hazard Identification
Anticipated GHS Classification (based on related compounds):
| Hazard Class | Category |
| Flammable Liquids | Category 3/4 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Potential Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.[4]
-
Flammable liquid and vapor.[5]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 40605-42-3 | [6][7] |
| Molecular Formula | C₄H₇ClO | [6][8] |
| Molecular Weight | 106.55 g/mol | [6][8] |
| Appearance | No data available | |
| Odor | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Vapor Pressure | No data available | |
| Water Solubility | Log10 of Water solubility in mol/l available | [9] |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| XLogP3 | 0.8 | [6][8] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 106.0185425 Da | [6][8] |
| Monoisotopic Mass | 106.0185425 Da | [6][8] |
| Topological Polar Surface Area | 20.2 Ų | [6][8] |
| Heavy Atom Count | 6 | [6] |
| Complexity | 58.6 | [6][8] |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling hazardous chlorinated and flammable organic compounds in a laboratory setting.[10][11][12]
4.1. Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[13]
-
Ensure an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time.[10]
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[5]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[5]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data. | Prevents skin contact. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects skin and personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation exposure. |
4.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[14]
-
Avoid inhalation of vapor or mist.[14]
-
Do not eat, drink, or smoke in the laboratory.[14]
-
Wash hands thoroughly after handling.[14]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Keep containers tightly closed when not in use.
4.4. Storage Procedures
-
Store in a cool, dry, and well-ventilated area.[11]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[5]
-
It is recommended to store chlorinated solvents separately from flammable (non-chlorinated) solvents.[12]
-
Store in a designated flammable liquids cabinet.
Emergency Procedures
5.1. First-Aid Measures
The following table outlines the recommended first-aid measures in case of exposure.
Table 4: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
5.2. Spill Response
-
Evacuate the area and prevent access.
-
Remove all sources of ignition.[16]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[16]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Do not allow the chemical to enter drains or waterways.
5.3. Fire-Fighting Measures
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]
-
Water spray may be used to cool containers.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Thermal decomposition may produce toxic gases such as hydrogen chloride and carbon oxides.[5]
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials (e.g., absorbent pads, gloves, lab coats) must also be disposed of as hazardous waste.[10]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's waste management guidelines.
Visualized Workflows
The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.
Caption: Workflow for Handling this compound.
Caption: Emergency Response for Chemical Exposure.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (CAS 40605-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. gre.ac.uk [gre.ac.uk]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. trainingrpq.com.au [trainingrpq.com.au]
- 16. actenviro.com [actenviro.com]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Chloro-2-buten-1-OL from 1,3-dichloro-2-butene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-buten-1-ol is a valuable chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals like Beraprost, a treatment for hypertension.[1][2] The primary industrial route to this compound is the hydrolysis of 1,3-dichloro-2-butene (B238901). This document provides a detailed protocol for this synthesis, focusing on an optimized method that enhances yield and simplifies the purification process. The procedure involves the hydrolysis of 1,3-dichloro-2-butene using an aqueous solution of sodium carbonate as a base.[3][4]
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where a chlorine atom on 1,3-dichloro-2-butene is displaced by a hydroxyl group.
C4H6Cl2 (1,3-dichloro-2-butene) + Na2CO3 + H2O → C4H7ClO (this compound) + NaCl + NaHCO3
Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the synthesis of this compound.
Table 1: General Reaction Parameters and Components
| Parameter | Value/Material | Reference |
| Starting Material | 1,3-dichloro-2-butene | [3][4] |
| Reagent | Sodium Carbonate (Na₂CO₃), aqueous solution | [3][4] |
| Product Name | This compound | [2][3] |
| Molecular Formula | C₄H₇ClO | [2][5] |
| Molecular Weight | 106.55 g/mol | [2][5] |
Table 2: Comparison of Reaction Conditions
| Parameter | Method A (Optimized) | Method B (Standard) |
| Na₂CO₃ Concentration | 15-20 wt.% | 10% |
| Temperature | 85-94 °C | Reflux |
| Molar Ratio (Na₂CO₃ : Dichlorobutene) | (0.55-0.85) : 1 | Not Specified |
| Reaction Time | 4.5 hours | 3 hours |
| Reported Yield | 71.4-94.1% | ~69% |
| Purification | Phase separation, can be used without rectification | Ether extraction followed by distillation |
| Reference | [3][4] | [3] |
Experimental Protocol
This protocol details the optimized method (Method A) for the synthesis of this compound.
1. Materials and Equipment
-
Reagents:
-
1,3-dichloro-2-butene (mixture of cis/trans isomers)
-
Sodium carbonate (anhydrous)
-
Deionized water
-
Dichloromethane (B109758) or Diethyl ether (for optional extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator (optional, for solvent removal)
-
Gas Chromatography (GC) system for analysis
-
2. Safety Precautions
-
1,3-dichloro-2-butene: This compound is toxic if inhaled or ingested and can cause severe skin burns and eye damage.[6]
-
This compound: This compound is harmful by inhalation, in contact with skin, and if swallowed.[1]
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.
3. Reagent Preparation
-
15-20 wt.% Sodium Carbonate Solution: Prepare the required volume of sodium carbonate solution. For example, to make approximately 100 mL of a 15 wt.% solution, dissolve 15 g of anhydrous sodium carbonate in 85 mL of deionized water. Ensure the solid is completely dissolved.
4. Reaction Procedure
-
Set up a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Charge the flask with the prepared 15-20 wt.% aqueous sodium carbonate solution.
-
Begin stirring and heat the solution to the target temperature of 85-94 °C.[4]
-
Once the temperature is stable, add the 1,3-dichloro-2-butene to the flask. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be between 0.55 and 0.85 to 1.[4]
-
Maintain the reaction mixture at 85-94 °C with vigorous stirring for 4.5 hours.[4] Monitor the reaction progress by taking small aliquots and analyzing them by GC to determine the conversion of the starting material. A conversion rate of over 98% is expected.[4]
5. Work-up and Purification
-
After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Two distinct layers (an organic layer and an aqueous layer) should be visible.
-
Separate the lower organic layer, which contains the product, this compound.[4]
-
The aqueous layer can be extracted one or two times with a small volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Combine all organic fractions and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting product can often be used directly without further purification, which is a key advantage of this optimized method.[4] If higher purity is required, the product can be purified by fractional distillation under reduced pressure.
6. Characterization
-
The purity of the final product should be assessed using Gas Chromatography (GC).[4]
-
The structure of the product should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical transformation from starting material to product.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Experimental protocol for hydrolysis of 1,3-dichloro-2-butene
Application Note: Hydrolysis of 1,3-Dichloro-2-butene (B238901)
Introduction
1,3-Dichloro-2-butene is a chlorinated alkene of significant interest as a chemical intermediate in organic synthesis.[1] Understanding its reactivity, particularly its hydrolysis, is crucial for its application and for assessing its environmental fate, as it is expected to hydrolyze in moist soil and water.[2] This document provides a detailed experimental protocol for the hydrolysis of 1,3-dichloro-2-butene, outlines the expected products based on mechanistic considerations, and presents relevant physicochemical data. The protocol is designed for researchers in organic chemistry, chemical engineering, and drug development.
Physicochemical Properties of 1,3-Dichloro-2-butene
A summary of the key physical and chemical properties of 1,3-dichloro-2-butene is provided in the table below. This data is essential for handling the compound safely and for designing the experimental setup.
| Property | Value | Reference |
| Molecular Formula | C4H6Cl2 | [1][3][4][5] |
| Molecular Weight | 124.99 g/mol | [1][6] |
| Appearance | Clear to straw-colored liquid | [1] |
| Boiling Point | 131 °C (400.2 K) | [1][3][7] |
| Melting Point | -75 °C | [1] |
| Density | 1.161 g/mL | [1] |
| Solubility | Insoluble in water; soluble in most common organic solvents | [1] |
| Vapor Pressure | 12.6 mmHg | [1] |
| LogP | 2.84 | [1] |
Reaction Mechanism and Products
The hydrolysis of 1,3-dichloro-2-butene, an allylic halide, is anticipated to proceed via a nucleophilic substitution mechanism. Given the potential for carbocation stabilization through resonance, an SN1-like pathway is plausible, especially under neutral or acidic conditions. The reaction is expected to yield a mixture of isomeric chlorobutenols.
Experimental Protocol: Hydrolysis of 1,3-Dichloro-2-butene
Objective: To perform the hydrolysis of 1,3-dichloro-2-butene and to monitor the reaction progress.
Materials:
-
1,3-dichloro-2-butene (cis/trans mixture, 95% or higher)
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flask
-
Rotary evaporator
-
Glassware for extraction and drying
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 1,3-dichloro-2-butene and 25 mL of an acetone/water mixture (4:1 v/v).
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots periodically (e.g., every hour) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction has proceeded for a desired time (e.g., 6-8 hours) or the starting material is consumed, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of dichloromethane (or diethyl ether). Shake the funnel vigorously and allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude product can be purified by fractional distillation or column chromatography. The structure of the product(s) can be confirmed using techniques such as GC-MS, IR, and NMR spectroscopy.
Data Presentation
Expected Product Analysis Data:
| Analytical Technique | Expected Observations for Chloro-butenol Products |
| GC-MS | Molecular ion peak corresponding to C4H7ClO. Fragmentation pattern showing loss of Cl, H2O, and other characteristic fragments. |
| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and a peak around 1650 cm⁻¹ (C=C stretch). |
| ¹H NMR | Signals corresponding to vinylic, allylic, and methyl protons, as well as a peak for the hydroxyl proton. |
| ¹³C NMR | Signals for sp² and sp³ hybridized carbons, including a carbon bonded to the hydroxyl group. |
Visualizations
Reaction Pathway
Caption: Proposed SN1-like hydrolysis pathway.
Experimental Workflow
Caption: Hydrolysis experimental workflow.
References
- 1. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 1,3-Dichloro-2-butene [webbook.nist.gov]
- 4. 1,3-Dichloro-2-butene [webbook.nist.gov]
- 5. 1,3-Dichloro-2-butene [webbook.nist.gov]
- 6. Buy 1,3-Dichloro-but-1-ene [smolecule.com]
- 7. 1,3-Dichloro-2-butene (CAS 926-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes: 3-Chloro-2-buten-1-ol as a Precursor for Acetylenic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various organic compounds. Its utility is particularly pronounced in the preparation of acetylenic alcohols, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the conversion of this compound to the corresponding acetylenic alcohol, 2-butyn-1-ol (B121050), via a dehydrohalogenation reaction.
Chemical Transformation and Mechanism
The conversion of this compound to an acetylenic alcohol is achieved through an elimination reaction, specifically a dehydrohalogenation. This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a triple bond. When treated with a strong base, this compound undergoes an E2 (bimolecular elimination) reaction.[1][2]
The generally accepted mechanism for this transformation is a concerted, one-step process.[3] The strong base abstracts a proton from the carbon atom adjacent to the carbon bearing the chlorine atom. Simultaneously, the electrons from the carbon-hydrogen bond shift to form the new pi bond of the alkyne, and the chlorine atom departs as a chloride ion.[3][4][5] For the E2 mechanism to proceed efficiently, an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chlorine) is required.[1][6]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-butyn-1-ol from this compound, based on a reliable synthetic procedure.[7]
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Reagent | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | [7] |
| Solvent | Liquid Ammonia (NH₃) | [7] |
| Product | 2-Butyn-1-ol | [7] |
| Yield | 75-85% | [7] |
| Boiling Point of Product | 55°C at 8 mm Hg | [7] |
| Refractive Index (n²⁰D) of Product | 1.4550 | [7] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-butyn-1-ol from this compound. The protocol is adapted from a well-established procedure.[7]
Materials and Equipment:
-
This compound (1.26 moles, 134 g)
-
Sodium (2.8 g atoms, 65 g)
-
Hydrated ferric nitrate (B79036) (1.5 g)
-
Anhydrous liquid ammonia (3 L)
-
Solid ammonium (B1175870) chloride (2.8 moles, 148 g)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
4-L Dewar flask with a plastic cover and mechanical stirrer
-
3-L three-necked round-bottomed flask with reflux condenser and mercury-sealed stirrer
-
Distillation apparatus (20-cm Fenske column, 250-ml Claisen flask)
-
5-L metal bucket (preferably stainless steel)
Protocol for the Synthesis of 2-Butyn-1-ol:
Caution: This experiment should be performed in a well-ventilated fume hood due to the use of liquid ammonia and flammable solvents. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
-
Preparation of Sodium Amide Solution:
-
Set up the 4-L Dewar flask with a plastic cover and a mechanical stirrer in the fume hood.
-
Carefully introduce 3 L of anhydrous liquid ammonia into the Dewar flask.
-
Add 1.5 g of hydrated ferric nitrate to the liquid ammonia.
-
In small, freshly cut pieces, add 65 g of sodium to the stirred mixture.
-
Continue stirring until the blue color of the solution disappears, indicating the complete conversion of sodium to sodium amide.
-
-
Dehydrohalogenation Reaction:
-
Over a period of 30 minutes, slowly add 134 g (1.26 moles) of this compound to the freshly prepared sodium amide solution.
-
Stir the reaction mixture overnight to ensure the completion of the reaction.
-
-
Quenching and Work-up:
-
Carefully add 148 g (2.8 moles) of solid ammonium chloride in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Transfer the mixture to a 5-L metal bucket and allow it to stand in the fume hood overnight for the ammonia to evaporate.
-
-
Extraction and Purification:
-
Thoroughly extract the residue with five 250-ml portions of diethyl ether.
-
Combine the ether extracts and remove the ether by distillation using a 20-cm Fenske column.
-
Distill the residue under reduced pressure to obtain the final product, 2-butyn-1-ol. The product distills at 55°C/8 mm Hg.[7]
-
Visualizations
Reaction Pathway from 1,3-Dichloro-2-butene to 2-Butyn-1-ol
The following diagram illustrates the two-step synthesis of 2-butyn-1-ol, starting from 1,3-dichloro-2-butene. The first step is the hydrolysis to this compound, followed by the dehydrohalogenation to the final acetylenic alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 3-Chloro-2-buten-1-OL in the Synthesis of Beraprost
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-chloro-2-buten-1-ol in the synthesis of Beraprost, a stable and orally active prostacyclin analog. Beraprost is utilized for the treatment of pulmonary hypertension and peripheral arterial disease. While the direct application of this compound in a specific, publicly detailed synthesis of Beraprost is not extensively documented, this document outlines a plausible and representative synthetic strategy for the construction of the ω-side chain of Beraprost, for which this compound serves as a key starting material.[1] Additionally, the mechanism of action of Beraprost is detailed to provide a complete context for drug development professionals.
Introduction to Beraprost and its Synthesis
Beraprost is a synthetic prostaglandin (B15479496) I2 (PGI2) analog with significant therapeutic value due to its vasodilatory and antiplatelet aggregation properties.[1] Its chemical stability allows for oral administration, a significant advantage over native prostacyclin. The synthesis of Beraprost is a complex multi-step process that involves the construction of a tricyclic core and the stereoselective introduction of two side chains, commonly referred to as the α-chain and the ω-side chain. The ω-side chain is a critical component for the biological activity of the molecule.
This compound as a Precursor for the ω-Side Chain
The following sections outline a representative experimental protocol for the synthesis of a key intermediate for the ω-side chain, starting from a protected form of this compound. This protocol is based on established methodologies in prostaglandin synthesis and serves as a practical guide for researchers.
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a vinylstannane intermediate derived from this compound, which is a common strategy for introducing the ω-side chain in prostaglandin synthesis.
3.1. Protection of this compound
The initial step involves the protection of the primary alcohol of this compound to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.
Experimental Protocol: Synthesis of (E)-1-(tert-Butyldimethylsilyloxy)-3-chloro-2-butene
| Reagent/Parameter | Value/Conditions |
| Starting Material | This compound |
| Reagents | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444) |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, extraction, drying, and concentration |
| Purification | Flash column chromatography |
| Typical Yield | 90-95% |
Methodology:
-
To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired protected alcohol.
3.2. Synthesis of the Vinylstannane Intermediate
The protected chloro-allylic alcohol is then converted to a vinylstannane. This transformation is a key step that sets up the subsequent coupling reaction with the Beraprost core.
Experimental Protocol: Synthesis of (E,E)-1-(tert-Butyldimethylsilyloxy)-3-(tributylstannyl)-2-butene
| Reagent/Parameter | Value/Conditions |
| Starting Material | (E)-1-(tert-Butyldimethylsilyloxy)-3-chloro-2-butene |
| Reagents | Tributyltin hydride (Bu3SnH), AIBN (catalyst) |
| Solvent | Toluene (B28343) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Work-up | Removal of solvent, purification |
| Purification | Flash column chromatography |
| Typical Yield | 70-80% |
Methodology:
-
A solution of (E)-1-(tert-butyldimethylsilyloxy)-3-chloro-2-butene (1.0 eq), tributyltin hydride (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in degassed toluene is heated to 80-90 °C.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the vinylstannane intermediate.
Data Presentation
Table 1: Summary of Reagents and Conditions for ω-Side Chain Intermediate Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | TBDMSCl, Imidazole | DCM | 0 to RT | 2-4 | 90-95 |
| 2 | Protected Alcohol | Bu3SnH, AIBN | Toluene | 80-90 | 4-6 | 70-80 |
Mechanism of Action of Beraprost
Beraprost exerts its therapeutic effects primarily by acting as a prostacyclin (PGI2) receptor agonist. This leads to a cascade of intracellular events resulting in vasodilation and inhibition of platelet aggregation.
Signaling Pathway:
-
Receptor Binding: Beraprost binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.
-
In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation, contributing to its antithrombotic effects.
-
Visualizations
References
Application Notes and Protocols: Oxidation of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidation of 3-Chloro-2-buten-1-ol to 3-chloro-2-butenal. This versatile building block is valuable in the synthesis of various heterocyclic compounds and other complex organic molecules. The protocols outlined below are based on established methods for the oxidation of allylic alcohols and can be adapted for this specific substrate.
Introduction
This compound is a primary allylic alcohol whose selective oxidation to the corresponding aldehyde, 3-chloro-2-butenal, is a key transformation in organic synthesis. The resulting α,β-unsaturated aldehyde is a reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. For instance, 3-Chloro-but-2-en-ol is a chemical reagent used in oxidation reactions and in the synthesis of PGI2 and Beraprost, which are used in the treatment of hypertension.[1] The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[2] While strong oxidizing agents lead to the formation of 3-chloro-2-butenoic acid, milder reagents are necessary to selectively obtain 3-chloro-2-butenal.[2]
This document details three common and effective methods for the oxidation of this compound:
-
Manganese Dioxide (MnO₂) Oxidation: A mild and highly selective method for allylic alcohols.
-
Pyridinium Chlorochromate (PCC) Oxidation: A widely used reagent for the oxidation of primary alcohols to aldehydes.
-
Swern Oxidation: A very mild method that avoids the use of heavy metals and is tolerant of many functional groups.
Data Presentation
The following table summarizes the key parameters for the different oxidation methods. The data is based on typical conditions for the oxidation of allylic alcohols and should be optimized for the specific substrate, this compound.
| Parameter | Manganese Dioxide (MnO₂) Oxidation | Pyridinium Chlorochromate (PCC) Oxidation | Swern Oxidation |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | Pyridinium Chlorochromate (PCC) | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride |
| Stoichiometry | 5-15 equivalents | 1.5 equivalents | DMSO (2.0-2.5 equiv.), Oxalyl chloride (1.5 equiv.) |
| Solvent | Dichloromethane (B109758) (DCM), Chloroform, Hexane, Acetone | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | Not required | Not required | Triethylamine (B128534) (TEA) (5.0 equiv.) |
| Reaction Temperature | Room temperature | Room temperature | -78 °C to room temperature |
| Reaction Time | 12-48 hours | 2-4 hours | 1-3 hours |
| Work-up | Filtration | Filtration through silica (B1680970) gel or Florisil® | Aqueous extraction |
| Advantages | High selectivity for allylic alcohols, mild conditions | Readily available, reliable | Very mild, high functional group tolerance, avoids heavy metals |
| Disadvantages | Requires a large excess of reagent, reaction time can be long | Chromium-based reagent (toxic), can be slightly acidic | Foul-smelling byproduct (dimethyl sulfide), requires low temperatures, generates toxic CO gas |
Experimental Protocols
Manganese Dioxide (MnO₂) Oxidation
This protocol describes the selective oxidation of the primary allylic alcohol, this compound, to the corresponding aldehyde using activated manganese dioxide. MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic alcohols.[3] The reaction is heterogeneous and occurs on the surface of the MnO₂.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or other filtration aid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of alcohol).
-
To the stirred solution, add activated manganese dioxide (5-15 equivalents by weight) portion-wise.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-48 hours).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-butenal.
-
The crude product can be purified by distillation or flash column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
This protocol is adapted from the general procedure for the oxidation of 3-Methyl-2-buten-1-ol and is suitable for the oxidation of this compound.[4] PCC is a versatile oxidizing agent that can convert primary alcohols to aldehydes efficiently.[4]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Florisil®
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-2-butenal.
-
Further purification can be achieved by distillation or flash column chromatography.
Swern Oxidation
The Swern oxidation is a very mild procedure for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6][7][8] It is particularly useful for sensitive substrates.[9] This protocol is based on the general procedure for Swern oxidations.[4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
In a three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.
-
In a separate dropping funnel, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Gas evolution (CO and CO₂) will be observed. Stir for 15 minutes.
-
In another dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add water to the reaction mixture to quench the reaction and dissolve the precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude 3-chloro-2-butenal can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
General Oxidation Workflow
The following diagram illustrates the general workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Swern Oxidation Mechanism Overview
This diagram provides a simplified overview of the key steps in the Swern oxidation mechanism.
Caption: Simplified mechanism of the Swern oxidation.
Applications of 3-chloro-2-butenal
The product of this oxidation, 3-chloro-2-butenal, is a valuable synthetic intermediate. As a β-chloroenal, it can be used in the synthesis of various heterocyclic compounds, such as pyrroles and pyrazoles, which are important scaffolds in medicinal chemistry.[10] The presence of both an aldehyde and a vinyl chloride moiety allows for a range of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a primary alcohol and a vinyl chloride moiety, with the chlorine atom positioned on a double bond, classifying it as a vinylic chloride. However, the presence of the adjacent double bond and the allylic hydroxyl group significantly influences its reactivity. This document provides detailed application notes and protocols for nucleophilic substitution reactions involving this compound, a critical building block in the synthesis of various organic compounds, including pharmaceutical intermediates. The allylic nature of the chlorine atom in its rearranged isomeric form enhances its reactivity towards nucleophilic substitution.[1]
The reactivity of this compound in nucleophilic substitution reactions is governed by the interplay of SN1 and SN2 reaction pathways. The choice of pathway and the resulting product distribution are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. In SN1 reactions, the formation of a resonance-stabilized allylic carbocation can lead to the formation of rearranged products.[2][3][4][5] Conversely, strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, leading to direct substitution with inversion of configuration if a chiral center is present.[6]
These application notes will detail the mechanistic considerations, provide experimental protocols for various classes of nucleophiles, and present quantitative data to guide synthetic strategies.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. This delocalization of the positive charge across two carbon atoms can result in the formation of a mixture of products, including the direct substitution product and a rearranged allylic isomer.[2][3][4][5]
-
SN2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong nucleophiles (e.g., cyanide, azide, thiolates) and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. For this compound, which is a primary allylic halide, the SN2 pathway is often preferred due to lower steric hindrance.[6]
The following diagram illustrates the competing SN1 and SN2 pathways for this compound.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Reaction with Amine Nucleophiles (N-Nucleophiles)
The reaction of this compound with amines is a valuable method for the synthesis of allylic amines, which are important intermediates in medicinal chemistry.
General Protocol for Amination:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Amine: Add the amine (1.2-2.0 eq.) to the solution. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate (1.5 eq.) may be necessary to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired 3-amino-2-buten-1-ol derivative.
Quantitative Data for Representative Amine Nucleophiles:
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Acetonitrile | K₂CO₃ | 50 | 12 | 75 |
| Benzylamine | DMF | Et₃N | 60 | 8 | 82 |
| Morpholine | Acetonitrile | K₂CO₃ | RT | 24 | 90 |
Reaction with Cyanide Nucleophiles (C-Nucleophiles)
The introduction of a nitrile group via reaction with cyanide ions provides a versatile handle for further synthetic transformations, such as hydrolysis to carboxylic acids or reduction to amines.
General Protocol for Cyanation:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[7]
-
Addition of Cyanide: Add sodium cyanide or potassium cyanide (1.2 eq.) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq.), can be beneficial, especially in biphasic systems.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or column chromatography.
Quantitative Data for Cyanide Nucleophile:
| Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| KCN | DMSO | - | 70 | 6 | 85 |
| NaCN | Ethanol/H₂O | TBAB | Reflux | 10 | 78 |
Reaction with Thiol Nucleophiles (S-Nucleophiles)
The reaction with thiols or their corresponding thiolates leads to the formation of allylic sulfides, which are valuable intermediates in various organic syntheses.
General Protocol for Thiolation:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) in a suitable solvent such as ethanol or DMF.
-
Generation of Thiolate: Add a base like sodium hydroxide (B78521) or potassium carbonate (1.2 eq.) to the solution to generate the more nucleophilic thiolate anion. Stir for 15-30 minutes at room temperature.
-
Addition of Substrate: Add this compound (1.0 eq.) to the thiolate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or warm gently to 50 °C. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting allylic sulfide (B99878) can be purified by column chromatography.
Quantitative Data for Representative Thiol Nucleophiles:
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Ethanol | NaOH | RT | 4 | 92 |
| Ethanethiol | DMF | K₂CO₃ | 40 | 6 | 88 |
Visualization of Experimental Workflow
The following diagram outlines a general experimental workflow for the nucleophilic substitution reactions of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and reactive substrate for a variety of nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can control the reaction pathway to favor either SN1 or SN2 mechanisms, leading to a range of synthetically useful allylic alcohols and their derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization and exploration of different nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile building block.
References
- 1. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 2. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Allylic rearrangement - Wikiwand [wikiwand.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Transition-Metal-Catalyzed Cross-Coupling with 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a bifunctional molecule possessing both a vinyl chloride and a primary allylic alcohol. This unique combination of functional groups makes it an intriguing substrate for transition-metal-catalyzed cross-coupling reactions, offering potential pathways for the synthesis of complex organic molecules. The vinyl chloride moiety can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl group provides a handle for further synthetic transformations. This document provides an overview of potential cross-coupling applications with this compound and generalized protocols based on well-established methodologies for similar substrates.
Potential Applications in Organic Synthesis
The vinyl chloride group in this compound is the primary site for cross-coupling reactions. Depending on the chosen catalytic system and coupling partner, a diverse range of substituted allylic alcohols can be synthesized. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives can lead to the formation of aryl- or vinyl-substituted 2-buten-1-ols. These structures are precursors to a variety of complex molecules.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to enyne-containing allylic alcohols, which are versatile building blocks in organic synthesis.
-
Heck Coupling: Reaction with alkenes can result in the formation of dienols or more complex unsaturated systems.
-
Stille Coupling: The use of organostannanes as coupling partners offers another route to carbon-carbon bond formation, yielding substituted butenols.
-
Kumada Coupling: Grignard reagents can be employed to introduce alkyl or aryl substituents at the 3-position of the butenol (B1619263) backbone.
-
Buchwald-Hartwig Amination: This reaction would allow for the synthesis of 3-amino-2-buten-1-ols, which are of interest in medicinal chemistry.
General Experimental Workflow
The following diagram illustrates a general workflow for a transition-metal-catalyzed cross-coupling reaction involving this compound.
Generalized Protocols
The following protocols are adapted from standard procedures for similar vinyl chlorides and should be optimized for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling (Hypothetical Protocol)
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| This compound | 1.0 mmol |
| Arylboronic Acid | 1.2 - 1.5 mmol |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | SPhos, XPhos, or PPh₃ (4-10 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 mmol) |
| Solvent | Toluene, Dioxane, or DMF (0.1 - 0.5 M) |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 h |
| Expected Yield Range | Variable (requires optimization) |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the arylboronic acid.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling (Hypothetical Protocol)
This protocol outlines the coupling of this compound with a terminal alkyne.
Table 2: Hypothetical Sonogashira Coupling Reaction Parameters
| Parameter | Value |
| This compound | 1.0 mmol |
| Terminal Alkyne | 1.2 - 1.5 mmol |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (1-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 mmol) |
| Solvent | THF or DMF (0.1 - 0.5 M) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6 - 24 h |
| Expected Yield Range | Variable (requires optimization) |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound and the terminal alkyne.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the reaction mixture at the appropriate temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
While specific literature on the cross-coupling of this compound is sparse, the general reactivity of vinyl chlorides in a plethora of transition-metal-catalyzed reactions suggests that this substrate holds significant potential. The protocols and data presented here are intended as a guide for initiating research in this area. Further investigation and optimization are necessary to develop robust and high-yielding methods for the cross-coupling of this versatile building block. Key areas for future exploration include screening of various catalyst/ligand systems, optimization of reaction conditions for different coupling partners, and exploration of the diastereoselectivity of these reactions. Success in this area would provide valuable tools for the synthesis of a wide array of functionalized allylic alcohols.
Application Notes and Protocols for Stereoselective Transformations of 3-Chloro-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring an allylic alcohol and a vinyl chloride moiety, allows for a variety of chemical manipulations. Of particular interest to the pharmaceutical and fine chemical industries are the stereoselective transformations of this substrate, which lead to the formation of chiral molecules with high enantiomeric and diastereomeric purity. Such chiral compounds are crucial as intermediates in the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for key stereoselective transformations of this compound, including asymmetric epoxidation, enzymatic kinetic resolution, and diastereoselective additions to its corresponding aldehyde.
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2][3][4] This reaction employs a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the desired epoxide.[1][2] For this compound, this transformation provides access to chiral chlorosubstituted epoxyalcohols, which are versatile intermediates for further synthetic elaborations.
Data Presentation: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DIPT | 89 | >98 |
| Geraniol | (+)-DIPT | 65 | 90 |
| Cinnamyl alcohol | (+)-DET | 88 | 95 |
| (Z)-2-Penten-1-ol | (-)-DET | 97 | 86 |
Data sourced from similar allylic alcohol substrates to illustrate typical reaction performance.[5]
Experimental Protocol: Sharpless Asymmetric Epoxidation
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered and activated
-
Diethyl ether
-
10% aqueous NaOH solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and activated 3Å molecular sieves.
-
Cool the flask to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled suspension, add L-(+)-DET (for one enantiomer) or D-(-)-DET (for the other enantiomer) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide.
-
Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add this compound to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography on silica gel.
Visualization: Sharpless Asymmetric Epoxidation Workflow
Caption: Workflow for the Sharpless Asymmetric Epoxidation of this compound.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers.[6] Lipases are commonly employed for the resolution of racemic alcohols via enantioselective acylation or hydrolysis.[6][7] In the case of racemic this compound, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unreacted alcohol provides access to both enantiomers in high optical purity.
Data Presentation: Lipase-Catalyzed Kinetic Resolution of Chloro-Substituted Alcohols
While specific data for the lipase-catalyzed kinetic resolution of this compound is not available in the provided search results, the following table presents data for the resolution of structurally similar 3-chloro-1-arylpropan-1-ols, which serves as a good model for the expected selectivity.[8]
| Substrate | Lipase | Acyl Donor | Product (S)-Alcohol ee (%) | Product (R)-Acetate ee (%) |
| rac-3-chloro-1-phenylpropan-1-ol | Pseudomonas fluorescens | Vinyl acetate (B1210297) | 99 | 99 |
| rac-3-chloro-1-(4-fluorophenyl)propan-1-ol | Pseudomonas fluorescens | Vinyl acetate | 99 | 99 |
| rac-3-chloro-1-(4-iodophenyl)propan-1-ol | Pseudomonas fluorescens | Vinyl acetate | 99 | 99 |
Data for analogous substrates demonstrating the high enantioselectivity of lipase-catalyzed resolution.[8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica B, or lipase from Pseudomonas cepacia)
-
Vinyl acetate (or another suitable acyl donor)
-
Anhydrous organic solvent (e.g., hexane, tetrahydrofuran)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing racemic this compound dissolved in an anhydrous organic solvent, add the immobilized lipase.
-
Add vinyl acetate as the acylating agent.
-
Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.
Visualization: Lipase-Catalyzed Kinetic Resolution Pathway
Caption: Pathway for the kinetic resolution of racemic this compound using lipase.
Diastereoselective Addition to 3-Chloro-2-butenal
Oxidation of this compound provides the corresponding α,β-unsaturated aldehyde, 3-chloro-2-butenal. This aldehyde is a valuable substrate for diastereoselective nucleophilic addition reactions. The presence of the α-chloro substituent can influence the stereochemical outcome of the addition to the carbonyl group. Organocatalysis, particularly using chiral secondary amines (iminium catalysis), has emerged as a powerful tool for the enantioselective and diastereoselective functionalization of α,β-unsaturated aldehydes.[9][10][11][12][13]
Data Presentation: Organocatalytic Mukaiyama-Michael Reaction with α,β-Unsaturated Aldehydes
While specific data for diastereoselective additions to 3-chloro-2-butenal is not detailed in the search results, the following table shows representative data for the organocatalytic Mukaiyama-Michael reaction of various α,β-unsaturated aldehydes, illustrating the high diastereo- and enantioselectivity achievable.[11]
| Aldehyde Substrate | Silyl (B83357) Ketene (B1206846) Acetal (B89532) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Crotonaldehyde | TBS-S-ketene acetal | 76 | 10:1 | 90 |
| Cinnamaldehyde | TMS-S-ketene acetal | 50 | 20:1 | 90 |
| β-Styryl Acrolein | TBS-S-ketene acetal | 73 | 4:1 | 91 |
Data for analogous α,β-unsaturated aldehydes in an organocatalytic Mukaiyama-Michael reaction.[11]
Experimental Protocol: Diastereoselective Organocatalytic Mukaiyama-Michael Addition
Materials:
-
3-Chloro-2-butenal (prepared by oxidation of this compound)
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
Co-catalyst (e.g., trifluoroacetic acid, TFA)
-
Silyl ketene acetal (e.g., 1-(tert-butyldimethylsilyloxy)-1-methoxyethene)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral imidazolidinone catalyst in the anhydrous solvent at the desired temperature (e.g., -20 °C to room temperature), add the co-catalyst (TFA).
-
Add 3-chloro-2-butenal to the catalyst solution and stir for a few minutes to allow for the formation of the iminium ion intermediate.
-
Add the silyl ketene acetal dropwise to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer with high enantiomeric excess.
Visualization: Organocatalytic Diastereoselective Addition
Caption: Catalytic cycle for the organocatalytic diastereoselective addition to 3-chloro-2-butenal.
Conclusion
The stereoselective transformations of this compound provide access to a variety of valuable chiral building blocks for organic synthesis. The Sharpless asymmetric epoxidation, lipase-catalyzed kinetic resolution, and diastereoselective additions to its corresponding aldehyde are powerful methods for controlling the stereochemistry of products derived from this versatile starting material. The protocols and data presented herein serve as a guide for researchers and scientists in the development of synthetic routes to complex, enantioenriched molecules for applications in the pharmaceutical and chemical industries.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. jocpr.com [jocpr.com]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a general, enantioselective organocatalytic Mukaiyama–Michael reaction with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application of 3-Chloro-2-buten-1-ol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a versatile bifunctional C4 building block of significant interest in pharmaceutical synthesis. Its chemical structure, featuring both a hydroxyl group and a chloro-alkene moiety, allows for a diverse range of chemical transformations. The allylic nature of the chlorine atom enhances its reactivity towards nucleophilic substitution and elimination reactions, while the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid. This dual reactivity makes this compound a valuable precursor for the synthesis of various pharmacologically active molecules and key intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. It also elucidates the signaling pathway of Beraprost, a pharmaceutical agent for which this compound can serve as a potential starting material for a structural component.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its use as a precursor for:
-
Prostacyclin Analogues: It serves as a potential starting material for the synthesis of side chains incorporated into prostacyclin (PGI2) analogues like Beraprost, which are utilized in the treatment of hypertension and other circulatory disorders.[1][2][3][4]
-
Acetylenic Alcohols: It is a key reagent in the preparation of acetylenic alcohols, such as 2-butyn-1-ol (B121050), which are important intermediates in organic synthesis.[1]
Experimental Protocols
Synthesis of 2-Butyn-1-ol from this compound
This protocol details the dehydrohalogenation of this compound to form 2-butyn-1-ol, a valuable acetylenic alcohol intermediate. The reaction proceeds via an elimination-rearrangement sequence facilitated by a strong base.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 106.55 | 134 g | 1.26 |
| Sodium (clean, freshly cut) | 22.99 | 65 g | 2.8 |
| Hydrated Ferric Nitrate | ~404.00 | 1.5 g | - |
| Anhydrous Liquid Ammonia (B1221849) | 17.03 | 3 L | - |
| Solid Ammonium (B1175870) Chloride | 53.49 | 148 g | 2.8 |
| Diethyl Ether | 74.12 | 5 x 250 mL | - |
Procedure:
-
Preparation of Sodium Amide Solution: In a 4-L Dewar flask equipped with a mechanical stirrer and a plastic cover, prepare a solution of sodium amide in liquid ammonia. Introduce 3 L of anhydrous liquid ammonia. Add 1.5 g of hydrated ferric nitrate, followed by 65 g (2.8 g atoms) of clean, freshly cut sodium in small pieces. Stir the mixture until the blue color disappears, indicating the complete conversion of sodium to sodium amide.
-
Addition of this compound: Over a period of 30 minutes, add 134 g (1.26 moles) of this compound to the sodium amide solution.
-
Reaction: Stir the reaction mixture overnight.
-
Quenching: Carefully add 148 g (2.8 moles) of solid ammonium chloride in portions at a rate that allows for the control of the exothermic reaction.
-
Work-up: Transfer the mixture to a 5-L stainless steel bucket and allow it to stand in a fume hood overnight for the ammonia to evaporate.
-
Extraction: Thoroughly extract the residue with five 250-mL portions of diethyl ether.
-
Purification: Remove the ether by distillation through a 20-cm Fenske column. Distill the residue to yield the final product.
Expected Yield:
| Product | Boiling Point | Yield (g) | Yield (%) |
| 2-Butyn-1-ol | 55°C / 8 mm Hg | 66–75 | 75–85 |
Experimental Workflow for the Synthesis of 2-Butyn-1-ol:
Role in the Synthesis of Beraprost
This compound is a potential precursor for the construction of a side-chain in the synthesis of Beraprost, a stable and orally active prostacyclin analogue.[1][3][4] Beraprost is used for the treatment of pulmonary arterial hypertension and peripheral arterial disease.[5][6] While a direct, complete synthesis of Beraprost starting from this compound is not extensively detailed as a primary route in recent literature, the versatility of this C4 building block makes it suitable for derivatization and incorporation into the complex framework of such therapeutic agents. The synthesis of Beraprost is a multi-step process often involving key intermediates and complex stereochemical control.
Signaling Pathway of Beraprost (Prostacyclin Analogue)
Beraprost exerts its therapeutic effects by mimicking the action of endogenous prostacyclin (PGI2).[5] It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), primarily on vascular smooth muscle cells and platelets.[5][7]
Mechanism of Action:
-
Receptor Binding: Beraprost binds to the IP receptor on the cell surface.[5]
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.[2][5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][5]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[1]
-
Cellular Effects: PKA then phosphorylates various downstream targets, leading to:
Signaling Pathway Diagram:
Conclusion
This compound is a valuable and reactive intermediate in pharmaceutical synthesis. Its utility is demonstrated in the efficient synthesis of acetylenic alcohols like 2-butyn-1-ol and its potential as a building block for more complex molecules such as the prostacyclin analogue Beraprost. The understanding of the reaction protocols and the biological pathways of the target molecules is crucial for researchers and scientists in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 5. What is Beraprost Sodium used for? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Green Chemistry Approaches to the Synthesis of 3-Chloro-2-buten-1-OL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for greener synthetic routes to 3-Chloro-2-buten-1-OL, an important intermediate in the synthesis of various organic compounds, including acetylenic alcohols. The focus is on methodologies that align with the principles of green chemistry by improving reaction efficiency, reducing waste, and utilizing less hazardous reagents.
Introduction to Green Synthesis of this compound
Traditional synthesis routes for halogenated organic compounds often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant amounts of waste. Green chemistry offers a framework for designing chemical processes that are more environmentally benign. In the context of this compound synthesis, green approaches aim to increase yield, simplify downstream processing, and minimize the environmental footprint. This document details an optimized aqueous hydrolysis method and proposes novel approaches utilizing phase-transfer catalysis and ultrasound assistance.
Optimized Aqueous Hydrolysis of 1,3-dichloro-2-butene (B238901)
A significant advancement in the synthesis of this compound involves the optimization of the hydrolysis of 1,3-dichloro-2-butene. This method, detailed in patent literature, enhances the yield and reduces wastewater, making it a greener alternative to previous industrial processes.[1][2]
Reaction Pathway
Caption: Hydrolysis of 1,3-dichloro-2-butene to this compound.
Data Presentation
| Parameter | Conventional Method | Optimized Method |
| Yield | 69% | 71.4 - 94.1% |
| Reactant | 1,3-dichloro-2-butene | 1,3-dichloro-2-butene |
| Reagent | Water | 15-20 wt.% aq. Sodium Carbonate |
| Molar Ratio (Na₂CO₃:Dichlorobutene) | Not specified | (0.55-0.85) : 1 |
| Temperature | Not specified | 85-94 °C |
| Reaction Time | Not specified | ~4.5 hours |
| Wastewater per kg of product | 16.3 kg | 2.47 - 8.95 kg |
| Downstream Processing | Rectification required | Simplified, no rectification |
Experimental Protocol
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
-
Separatory funnel
-
Analytical equipment (e.g., Gas Chromatography) for yield determination
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
Charge the reaction vessel with 1,3-dichloro-2-butene and the sodium carbonate solution in a molar ratio of sodium carbonate to dichlorobutene (B78561) between 0.55:1 and 0.85:1.
-
Heat the reaction mixture to 85-94 °C with constant stirring.
-
Maintain the reaction at this temperature for approximately 4.5 hours. Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The organic layer containing this compound will separate from the aqueous layer.
-
Separate the two layers using a separatory funnel.
-
The aqueous layer can be treated for salt removal. The organic layer is of high purity and may be used in subsequent steps without further rectification.
-
Analyze the organic product to determine the yield.
Proposed Green Synthetic Approach: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates the reaction between reactants in immiscible phases, often eliminating the need for organic solvents and enabling milder reaction conditions.
Logical Workflow
Caption: Proposed workflow for phase-transfer catalyzed synthesis.
Proposed Experimental Protocol
Materials:
-
1,3-dichloro-2-butene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A quaternary ammonium salt as a phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Water
-
Reaction vessel with vigorous stirring, condenser, and temperature control
Procedure:
-
Charge the reactor with 1,3-dichloro-2-butene.
-
Add an aqueous solution of NaOH or KOH.
-
Add the phase-transfer catalyst (e.g., 1-5 mol% TBAB).
-
Stir the biphasic mixture vigorously to ensure a large interfacial area.
-
Gently heat the reaction to 40-60 °C to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, stop stirring and allow the phases to separate.
-
Isolate the organic layer containing the product.
-
Wash the organic layer with water to remove any remaining catalyst and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and concentrate under reduced pressure to obtain the product.
Proposed Green Synthetic Approach: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields, often under milder conditions and in shorter reaction times. This can lead to energy savings and is considered a green chemistry technique.
Experimental Workflow
Caption: Workflow for ultrasound-assisted synthesis.
Proposed Experimental Protocol
Materials:
-
1,3-dichloro-2-butene
-
Aqueous sodium carbonate or sodium hydroxide solution
-
An ultrasonic cleaning bath or an ultrasonic probe
-
Reaction flask
-
Standard workup and purification equipment
Procedure:
-
In a reaction flask, combine 1,3-dichloro-2-butene and an aqueous solution of a base (e.g., sodium carbonate).
-
Place the flask in an ultrasonic bath containing water.
-
Turn on the ultrasound (e.g., at a frequency of 40 kHz) and monitor the temperature of the reaction mixture, maintaining it in a range of 30-50 °C.
-
Continue sonication and monitor the reaction progress periodically.
-
Once the reaction is complete, turn off the ultrasound and remove the flask.
-
Perform a standard workup procedure involving phase separation, washing of the organic layer with water, drying, and removal of the solvent (if any was used).
-
Characterize the final product and determine the yield.
Safety and Handling
This compound and its precursor 1,3-dichloro-2-butene are chlorinated organic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for detailed safety information.
Conclusion
The synthesis of this compound can be made significantly greener by adopting optimized methodologies. The improved aqueous hydrolysis method offers a scalable and industrially viable route with reduced environmental impact.[1][2] Furthermore, the proposed application of phase-transfer catalysis and ultrasound-assisted synthesis presents promising avenues for further research to develop even more sustainable and efficient protocols. These approaches align with the core principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding hazardous solvents.
References
Application Notes and Protocols: The Role of Sodium Carbonate in the Synthesis of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3-chloro-2-buten-1-ol, with a specific focus on the critical role of sodium carbonate. The information presented is intended to guide researchers in the efficient and high-yield synthesis of this important chemical intermediate. This compound serves as a valuable precursor in the synthesis of various compounds, including acetylenic alcohols and pharmaceuticals.[1][2]
Introduction
The industrial synthesis of this compound is predominantly achieved through the hydrolysis of 1,3-dichloro-2-butene (B238901).[3] In this process, sodium carbonate plays a pivotal role as a base, facilitating the conversion and significantly influencing the reaction's efficiency and yield.[3] An optimized method, detailed in Russian patent SU1509351A1, demonstrates that careful control of reaction parameters, including the concentration of sodium carbonate, temperature, and molar ratios, can substantially increase the product yield from approximately 69% to over 90%.[1][3] This process also offers the advantages of simplifying the overall procedure by eliminating the need for rectification steps and reducing wastewater output.[1]
Role of Sodium Carbonate
Sodium carbonate (Na₂CO₃) acts as a base to facilitate the hydrolysis of 1,3-dichloro-2-butene to this compound. The reaction mechanism involves the nucleophilic substitution of one of the chlorine atoms in 1,3-dichloro-2-butene by a hydroxide (B78521) ion (OH⁻), which is generated in situ from the reaction of sodium carbonate with water. The carbonate anion (CO₃²⁻) is a weak base that establishes an equilibrium with water to produce hydroxide ions, creating the necessary alkaline environment for the hydrolysis to proceed.
The overall reaction can be summarized as follows:
C₄H₆Cl₂ + Na₂CO₃ + H₂O → C₄H₇ClO + NaCl + NaHCO₃
The use of sodium carbonate is advantageous as it is a cost-effective, readily available, and moderately strong base, which helps to control the pH of the reaction mixture and minimize side reactions that might occur under more strongly basic conditions. The reactivity of the chlorine atom at the C-3 position is enhanced due to it being an allylic chlorine, making it more susceptible to substitution reactions.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the hydrolysis of 1,3-dichloro-2-butene using sodium carbonate, as derived from optimized protocols.
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-dichloro-2-butene | 1 mole equivalent | [1] |
| Sodium Carbonate | 0.55 - 0.85 mole equivalent | [1] |
| Reaction Conditions | ||
| Sodium Carbonate Concentration | 15 - 20 wt.% | [1] |
| Temperature | 85 - 94 °C | [1] |
| Reaction Time | 4.5 hours | [1] |
| Yield and Efficiency | ||
| Product Yield | 71.4 - 94.1 % | [1] |
| Starting Material Conversion | 98.3 wt.% | [1] |
| Wastewater Reduction | From 16.3 kg to 2.47 - 8.95 kg per kg of product | [1] |
| Reactor Specific Capacity | 49.5 g / l·h | [1] |
Experimental Protocol
This protocol is based on the optimized method described in patent SU1509351A1 for the synthesis of this compound.
4.1 Materials and Equipment
-
1,3-dichloro-2-butene
-
Sodium carbonate (anhydrous)
-
Water
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph (for analysis)
4.2 Procedure
-
Preparation of Sodium Carbonate Solution: Prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
Reaction Setup: Charge the reaction vessel with the prepared sodium carbonate solution and 1,3-dichloro-2-butene. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be maintained between 0.55:1 and 0.85:1.
-
Reaction Execution: Heat the reaction mixture to a temperature of 85-94 °C with constant stirring. Maintain these conditions for approximately 4.5 hours.
-
Work-up: After the reaction is complete, cool the mixture. The organic layer containing the this compound will separate from the aqueous layer.
-
Product Isolation: Separate the organic layer using a separatory funnel. The product can be used in subsequent steps without the need for rectification.
-
Analysis: The yield and purity of the this compound can be determined by gas chromatography.
Visualizations
5.1 Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2 Simplified Reaction Mechanism
Caption: Simplified mechanism of hydrolysis facilitated by sodium carbonate.
References
Application Notes and Protocols for the Purification of 3-Chloro-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Chloro-2-buten-1-ol following its synthesis. The primary route of synthesis discussed is the hydrolysis of 1,3-dichloro-2-butene (B238901). Understanding the potential impurities from this synthesis is crucial for selecting the appropriate purification strategy.
1. Overview of Synthesis and Potential Impurities
The synthesis of this compound is commonly achieved through the hydrolysis of 1,3-dichloro-2-butene in the presence of a weak base, such as sodium carbonate.[1] An optimized industrial method involves reacting 1,3-dichloro-2-butene with a 15-20 wt.% sodium carbonate solution at 85-94°C. This process can achieve yields between 71.4% and 94.1% and simplifies the procedure by suggesting that for some applications, the product can be used after a simple phase separation without the need for distillation (rectification).
The primary impurities in the crude product mixture are likely to be:
-
Unreacted Starting Material: 1,3-dichloro-2-butene (cis and trans isomers).
-
Isomeric Byproducts: 1-chloro-2-buten-3-ol, formed from the reaction of the resonance-stabilized allylic carbocation intermediate with water.
-
Other Chlorinated Hydrocarbons: Minor amounts of other chlorinated butene derivatives.
-
Inorganic Salts: Sodium chloride and unreacted sodium carbonate dissolved in the aqueous phase.
-
Water: Residual water from the reaction and work-up.
A multi-step purification approach is recommended to achieve high purity, starting with a basic work-up followed by more rigorous techniques like distillation or chromatography.
2. Purification Workflow
The overall purification workflow can be visualized as a series of sequential steps, each aimed at removing specific types of impurities.
3. Experimental Protocols
3.1. Protocol 1: Aqueous Work-up and Phase Separation
This initial step aims to remove water-soluble inorganic impurities and the bulk of the water.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Allow the layers to separate. The upper aqueous layer contains dissolved inorganic salts, while the lower organic layer contains this compound and other organic compounds.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer) to remove residual inorganic salts.
-
Follow with a wash with saturated sodium chloride solution (brine) (1 x 50 mL for every 100 mL of organic layer) to facilitate the removal of dissolved water.
-
Separate the organic layer and proceed to the drying step.
3.2. Protocol 2: Drying of the Organic Phase
This step removes residual water from the organic phase before further purification.
Methodology:
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer obtained from the phase separation.
-
Gently swirl the flask. Add more drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.
-
The resulting solution is the crude, dry this compound, which can be further purified by distillation or chromatography.
3.3. Protocol 3: Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points. Given that this compound has a boiling point of approximately 118 °C, and the starting material, 1,3-dichloro-2-butene, has a boiling point of around 127-130 °C, fractional distillation can be employed. To prevent potential thermal decomposition, vacuum distillation is recommended.
Methodology:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude, dry this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and reduce the pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or Thin Layer Chromatography (TTC).
3.4. Protocol 4: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity. Since this compound is a polar alcohol, it will adhere more strongly to a polar stationary phase (like silica (B1680970) gel) than less polar impurities such as unreacted 1,3-dichloro-2-butene.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude, dry this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v). This will elute the non-polar impurities first.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the more polar this compound.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
3.5. Protocol 5: Recrystallization (for solid derivatives)
This compound is a liquid at room temperature, so direct recrystallization is not feasible. However, this technique can be applied to purify solid derivatives of the alcohol, which may be prepared for characterization or further reactions.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the solid derivative has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude solid derivative in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
4. Data Presentation
The following tables should be used to summarize the quantitative data obtained during the purification process.
Table 1: Synthesis and Initial Work-up Data
| Parameter | Value |
| Starting Material (1,3-dichloro-2-butene) | |
| Volume/Mass of Starting Material | |
| Moles of Starting Material | |
| Volume/Mass of Crude Product (after phase sep.) | |
| % Yield (crude) | |
| Purity of Crude Product (by GC, %) |
Table 2: Fractional Distillation Data
| Fraction Number | Pressure (mmHg) | Temperature Range (°C) | Volume/Mass (g) | Purity (by GC, %) |
| 1 (Forerun) | ||||
| 2 (Main Fraction) | ||||
| 3 (Residue) |
Table 3: Column Chromatography Data
| Fraction(s) | Eluent System (v/v) | Volume (mL) | Mass (g) | Purity (by TLC/GC, %) |
| Non-polar Impurities | ||||
| Mixed Fractions | ||||
| Pure Product |
5. Visualization of Purification Logic
The decision-making process for choosing a purification method can be represented with a logical diagram.
By following these detailed protocols and systematically evaluating the purity at each stage, researchers can obtain high-purity this compound suitable for a wide range of applications in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-buten-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-buten-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the hydrolysis of 1,3-dichloro-2-butene (B238901).
Question: Why is my yield of this compound significantly lower than expected?
Answer:
Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in this synthesis. The ideal temperature range for the hydrolysis of 1,3-dichloro-2-butene is typically between 85°C and 94°C.[1] Temperatures exceeding this range can lead to thermal decomposition of the product, while lower temperatures may result in an incomplete reaction.
-
Incorrect Reaction Time: The reaction time is interdependent with the temperature. Within the optimal temperature range, a reaction time of approximately 4.5 hours is often effective.[1] Shorter durations may not allow the reaction to proceed to completion, whereas excessively long times can promote the formation of byproducts.
-
Improper Reagent Concentration and Stoichiometry: The concentration of the sodium carbonate solution and its molar ratio relative to 1,3-dichloro-2-butene are crucial for maximizing yield. An optimized method utilizes a 15-20 wt.% aqueous solution of sodium carbonate with a molar ratio of sodium carbonate to 1,3-dichloro-2-butene between 0.55:1 and 0.85:1. Following these optimized parameters has been shown to increase the yield from 69% to over 90%.[1]
-
Formation of Byproducts: The primary competing reaction is dehydrohalogenation, which is favored by the presence of strong bases. This elimination reaction leads to the formation of volatile byproducts that can be difficult to separate from the desired product. Using a milder base like sodium carbonate helps to minimize this side reaction.
Question: I am observing the formation of significant amounts of byproducts. How can I minimize them?
Answer:
Byproduct formation, primarily through dehydrohalogenation, can be minimized by carefully controlling the reaction conditions:
-
Choice of Base: While a base is necessary for the hydrolysis, a strong base can promote the elimination side reaction. Sodium carbonate is a commonly used and effective base that is mild enough to minimize dehydrohalogenation.
-
Temperature Control: As mentioned, high temperatures can lead to both decomposition and the formation of byproducts. Maintaining the reaction temperature within the optimal 85-94°C range is crucial.
-
Monitoring Reaction Progress: Closely monitoring the reaction's progress using techniques like gas chromatography (GC) can help determine the optimal endpoint, preventing the reaction from proceeding for too long and allowing byproduct formation to increase.
Question: What are the best practices for purifying this compound?
Answer:
Purification is essential to obtain a high-purity product. The most common purification method is distillation.
-
Distillation: The crude product can be purified by distillation under reduced pressure. It is important to first remove any organic solvent used for extraction (e.g., ether or dichloromethane) using a rotary evaporator. The subsequent distillation should be performed under vacuum to avoid decomposition of the product at its atmospheric boiling point.
-
Washing and Extraction: Before distillation, it is crucial to properly work up the reaction mixture. This typically involves quenching the reaction with a saturated ammonium (B1175870) chloride solution, separating the organic and aqueous layers, and extracting the aqueous layer multiple times with a suitable organic solvent like dichloromethane (B109758) or ether. The combined organic layers should then be washed with brine and dried over an anhydrous drying agent like magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for this compound?
A1: The dominant industrial method for synthesizing this compound is the hydrolysis of 1,3-dichloro-2-butene. This reaction is typically carried out in the presence of an aqueous solution of sodium carbonate.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The most critical parameters to control are:
-
Temperature: 85-94°C[1]
-
Reaction Time: Approximately 4.5 hours[1]
-
Sodium Carbonate Concentration: 15-20 wt.% in water[1]
-
Molar Ratio of Reactants: A sodium carbonate to 1,3-dichloro-2-butene molar ratio of (0.55-0.85):1 is recommended.[1]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: The main side reaction is dehydrohalogenation, where a hydrogen and a chlorine atom are eliminated to form a new double bond. This is more likely to occur in the presence of a strong base. Product decomposition can also occur at elevated temperatures.
Q4: What are the physical properties of this compound?
A4: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol [2] |
| Boiling Point | Not available, distillation is typically performed under reduced pressure. |
| Appearance | Colorless to pale yellow liquid |
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound from 1,3-dichloro-2-butene
| Parameter | Optimized Range/Value | Expected Yield | Reference |
| Starting Material | 1,3-dichloro-2-butene | 71.4-94.1% | [1] |
| Reagent | Aqueous Sodium Carbonate | [1] | |
| Concentration | 15-20 wt.% | [1] | |
| Temperature | 85-94°C | [1] | |
| Molar Ratio (Na₂CO₃:Dichlorobutene) | (0.55-0.85):1 | [1] | |
| Reaction Time | 4.5 hours | [1] |
Experimental Protocols
Detailed Methodology for the Hydrolysis of 1,3-dichloro-2-butene
This protocol is based on established methods for the synthesis of this compound.
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate
-
Deionized water
-
Dichloromethane (or diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
Addition of Reactant: While stirring, add 1,3-dichloro-2-butene to the sodium carbonate solution, maintaining a molar ratio of sodium carbonate to 1,3-dichloro-2-butene between 0.55:1 and 0.85:1.
-
Reaction: Heat the mixture to a temperature between 85-94°C and maintain it under reflux with vigorous stirring for approximately 4.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane or diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by distillation under reduced pressure.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Main hydrolysis reaction and potential dehydrohalogenation side reaction.
References
Technical Support Center: Optimization of 3-Chloro-2-buten-1-OL Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 3-Chloro-2-buten-1-OL.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method for preparing this compound is through the hydrolysis of 1,3-dichloro-2-butene.[1] This reaction is typically carried out using an aqueous solution of sodium carbonate.[1]
Q2: What is the role of sodium carbonate in this reaction?
A2: Sodium carbonate acts as a base to facilitate the hydrolysis of 1,3-dichloro-2-butene.[1] It provides the hydroxide (B78521) ions (OH-) necessary for the nucleophilic substitution reaction that replaces a chlorine atom with a hydroxyl group.[1]
Q3: What kind of yield can I expect from this synthesis?
A3: The yield of this compound can vary depending on the reaction conditions. Standard procedures have reported yields around 69%, while optimized conditions can significantly increase the yield to over 90%.[1][2]
Q4: Are there any common side products I should be aware of?
A4: Yes, potential side reactions can occur. With a strong base, elimination reactions (dehydrohalogenation) can take place, leading to the formation of different butene derivatives.[1] Also, due to the allylic nature of the substrate, a resonance-stabilized carbocation can form, potentially leading to a mixture of products through an SN1 pathway.[1]
Q5: How is the final product typically purified?
A5: Following the reaction, the organic layer containing this compound is separated from the aqueous layer. Further purification is commonly achieved through distillation.[1][3] In some optimized protocols, the rectification step can be eliminated.[1][2]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the possible causes and solutions?
A1: Low yield in the synthesis of this compound can stem from several factors. Refer to the troubleshooting workflow below and the following points:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and reagent concentrations are critical. Ensure these parameters are within the optimal ranges. Exceeding the optimal temperature can lead to thermal decomposition of the product.[1]
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to extend the reaction time or adjust the temperature. Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal reaction time.[4]
-
Side Reactions: The formation of byproducts through elimination or other pathways can reduce the yield of the desired product.[1] Using the recommended concentration of sodium carbonate and avoiding excessively high temperatures can help minimize these side reactions.[1]
-
Inefficient Extraction: Ensure proper separation of the organic and aqueous layers after the reaction to avoid loss of product.
References
Technical Support Center: Production of 3-Chloro-2-buten-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-buten-1-OL, with a focus on minimizing wastewater.
Experimental Protocol: Wastewater-Minimized Synthesis of this compound
This protocol is adapted from a patented method designed to increase product yield and significantly reduce wastewater output.[1]
Objective: To synthesize this compound via the hydrolysis of 1,3-dichloro-2-butene (B238901) with reduced wastewater generation.
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 15-20 wt% aqueous solution of sodium carbonate.
-
Reagent Addition: Add 1,3-dichloro-2-butene to the sodium carbonate solution. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be maintained between 0.55:1 and 0.85:1.[1]
-
Reaction Conditions: Heat the mixture to a temperature of 85-94°C and maintain vigorous stirring.[1][2]
-
Reaction Time: Allow the reaction to proceed for approximately 4.5 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer (this compound) will separate from the aqueous layer.
-
Separate the two layers. The aqueous layer contains dissolved salts and can be treated appropriately.
-
The organic layer containing the product can be used directly for many applications without further purification, which eliminates the need for energy-intensive distillation and reduces wastewater from this step.[1]
-
Quantitative Data Summary:
| Parameter | Previous Method | Optimized Method |
| Product Yield | 69% | 71.4 - 94.1%[1][2] |
| Wastewater per kg of Product | 16.3 kg | 2.47 - 8.95 kg[1] |
| Sodium Carbonate Concentration | 10% | 15 - 20 wt%[1][2] |
| Reaction Temperature | Reflux (approx. 100°C) | 85 - 94°C[1][2] |
| Molar Ratio (Na₂CO₃:Dichlorobutene) | Not specified | (0.55 - 0.85) : 1[1][2] |
| Reaction Time | 3 hours | 4.5 hours[2] |
Troubleshooting Guide
dot
References
Technical Support Center: Synthesis of 3-Chloro-2-buten-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-2-buten-1-OL.
Frequently Asked Questions (FAQs)
What are the most common impurities encountered during the synthesis of this compound?
The most prevalent impurities in the synthesis of this compound, which is typically prepared by the hydrolysis of 1,3-dichloro-2-butene (B238901), include:
-
Unreacted Starting Material: Residual 1,3-dichloro-2-butene.
-
Isomeric Byproducts: Primarily 1-chloro-3-buten-2-ol, formed due to the resonance-stabilized allylic carbocation intermediate.
-
Dehydrohalogenation Products: Elimination of HCl can lead to the formation of various chlorinated butadienes.
-
Over-reaction Products: Further reaction of the desired product under harsh conditions can lead to the formation of ethers or other byproducts.
What is the primary synthetic route for this compound?
The dominant industrial method for synthesizing this compound is the hydrolysis of 1,3-dichloro-2-butene.[1] This reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.[1]
Which analytical techniques are recommended for the purity assessment of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile impurities like the starting material, isomeric byproducts, and other low molecular weight compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantifying the purity of this compound and for detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an essential tool for the structural elucidation of the final product and for identifying and quantifying impurities without the need for reference standards for every impurity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the hydroxyl functional group and other characteristic bonds in the molecule.
How can the formation of the isomeric impurity, 1-chloro-3-buten-2-ol, be minimized?
The formation of the isomeric impurity is a known challenge due to the nature of the reaction mechanism, which proceeds through a resonance-stabilized allylic carbocation. To minimize its formation, the following strategies can be employed:
-
Control of Reaction Temperature: Maintaining the optimal reaction temperature is crucial. A Russian patent suggests a temperature range of 85-94°C for the hydrolysis of 1,3-dichloro-2-butene to improve the yield of the target product.[2]
-
Choice of Base and Solvent: The reaction kinetics and selectivity can be influenced by the base and solvent system used. A 15-20 wt% aqueous solution of sodium carbonate is reported to be effective.[2]
-
Controlled Addition of Reagents: A slow, controlled addition of the base can help to maintain a consistent pH and minimize side reactions.
What are the potential degradation products of this compound?
Under certain conditions, such as exposure to strong bases or high temperatures, this compound can degrade. The primary degradation pathway is dehydrohalogenation, which involves the elimination of a molecule of hydrogen chloride to form a conjugated diene.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature within the optimal range (85-94°C).[2] |
| Sub-optimal reagent concentration. | Ensure the sodium carbonate concentration is within the recommended 15-20 wt% range.[2] | |
| High Levels of Unreacted 1,3-dichloro-2-butene | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by GC until the starting material is consumed. |
| Inefficient mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Presence of Significant Amounts of 1-chloro-3-buten-2-ol | Reaction conditions favoring the formation of the kinetic or thermodynamic product. | Carefully control the reaction temperature. Lower temperatures may favor the formation of one isomer over the other. |
| Rearrangement of the allylic carbocation. | Investigate the use of different solvent systems that may influence the stability of the carbocation intermediate. | |
| Detection of Unknown Peaks in GC-MS | Formation of dehydrohalogenation byproducts. | Use a milder base or lower the reaction temperature to minimize elimination reactions. |
| Contaminated starting materials or reagents. | Verify the purity of the 1,3-dichloro-2-butene and other reagents before use. | |
| Thermal decomposition in the GC injector. | Optimize GC inlet temperature to avoid on-column degradation of the analyte. |
Data Presentation: Common Impurities
| Impurity | Chemical Structure | Typical Method of Detection | Factors Influencing Levels |
| 1,3-dichloro-2-butene | Cl-CH₂-CH=C(Cl)-CH₃ | GC-MS | Incomplete reaction, insufficient reaction time or temperature. |
| 1-chloro-3-buten-2-ol | CH₂=CH-CH(OH)-CH₂-Cl | GC-MS, HPLC | Reaction temperature, solvent, and base concentration. |
| Chlorinated butadienes | (e.g., CH₂=C(Cl)-CH=CH₂) | GC-MS | High reaction temperatures, presence of strong bases. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 1,3-dichloro-2-butene
This protocol is based on a method described in a Russian patent which reports high yields.[2]
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
-
Prepare a 15-20 wt% aqueous solution of sodium carbonate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,3-dichloro-2-butene.
-
Add the sodium carbonate solution to the flask. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be between 0.55:1 and 0.85:1.[2]
-
Heat the reaction mixture to 85-94°C with vigorous stirring.[2]
-
Maintain the reaction at this temperature for approximately 4.5 hours.[2] Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation if necessary, although the patented method aims to avoid this step.[2]
General Protocol for GC-MS Analysis
This is a general guideline for the analysis of impurities in a this compound sample. The specific parameters should be optimized for the instrument being used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating the isomers and related chlorinated compounds.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Dilute the crude or purified this compound sample in a suitable solvent (e.g., dichloromethane, diethyl ether) to an appropriate concentration (e.g., 1 mg/mL).
Data Analysis:
-
Identify the peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards if available.
-
Quantify the impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-Chloro-2-buten-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-buten-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the hydrolysis of 1,3-dichloro-2-butene (B238901).
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. | Solution: Increase the reaction time to at least 4.5 hours and ensure the reaction temperature is maintained between 85-94°C. Monitor the reaction progress using GC analysis.[1] |
| Incorrect Stoichiometry: The molar ratio of sodium carbonate to 1,3-dichloro-2-butene may be suboptimal. | Solution: Use a molar ratio of sodium carbonate to 1,3-dichloro-2-butene between 0.55:1 and 0.85:1 for optimal conversion.[1] | |
| Poor Quality Starting Material: The 1,3-dichloro-2-butene may contain impurities that interfere with the reaction. | Solution: Ensure the purity of the starting material. If necessary, purify the 1,3-dichloro-2-butene by distillation before use. | |
| Presence of Significant Impurities in the Final Product | Formation of Regioisomer: The reaction conditions may favor the formation of the undesired regioisomer, 1-chloro-3-buten-2-ol, due to the formation of a resonance-stabilized allylic carbocation. | Solution: Maintain the reaction temperature within the optimal range of 85-94°C. Lower temperatures may favor the desired SN2 pathway over the SN1 pathway that leads to the carbocation intermediate. |
| Unreacted Starting Material: The reaction has not gone to completion. | Solution: Increase the reaction time and/or temperature as described above. Monitor for the disappearance of the starting material peak by GC. | |
| Formation of Elimination Products: If a stronger base is used or the temperature is too high, dehydrohalogenation can occur. | Solution: Use sodium carbonate as the base and avoid exceeding the recommended reaction temperature. | |
| Product is a Dark Color | Decomposition: Overheating the reaction mixture can lead to the decomposition of the product or starting material. | Solution: Carefully control the reaction temperature and avoid localized overheating. Ensure the heating mantle is set to the correct temperature and the reaction is well-stirred. |
| Difficulty in Product Isolation | Emulsion during Workup: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion. | Solution: Gently invert the separatory funnel during extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method is the hydrolysis of 1,3-dichloro-2-butene using an aqueous solution of a base, such as sodium carbonate.[1] This reaction proceeds via a nucleophilic substitution mechanism.
Q2: What are the expected side products in this synthesis?
A2: The primary side product is the regioisomer, 1-chloro-3-buten-2-ol. This can form due to the reaction proceeding through a resonance-stabilized allylic carbocation intermediate, which allows for nucleophilic attack at two different positions. Other potential impurities include unreacted starting material and small amounts of elimination products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). Aliquots of the reaction mixture can be periodically withdrawn, extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and analyzed to determine the ratio of starting material to product.
Q4: What are the optimal reaction conditions for maximizing the yield of this compound?
A4: Based on patented research, high yields (over 90%) can be achieved by using a 15-20 wt.% aqueous solution of sodium carbonate, maintaining a reaction temperature of 85-94°C, and using a molar ratio of sodium carbonate to 1,3-dichloro-2-butene of (0.55-0.85):1. A reaction time of approximately 4.5 hours is recommended under these conditions.[1]
Q5: Can the product exist as different stereoisomers?
A5: Yes, this compound has a double bond and can therefore exist as (E) and (Z) stereoisomers. The starting material, 1,3-dichloro-2-butene, is also typically a mixture of (E) and (Z) isomers, which can influence the stereochemical outcome of the product.
Data Presentation
The following table summarizes the impact of reaction conditions on the yield of this compound, based on literature data.
| Parameter | Standard Conditions | Optimized Conditions[1] |
| Starting Material | 1,3-dichloro-2-butene | 1,3-dichloro-2-butene |
| Reagent | 10% aq. Sodium Carbonate | 15-20 wt.% aq. Sodium Carbonate |
| Temperature | Reflux (approx. 100°C) | 85-94°C |
| Molar Ratio (Na₂CO₃:Dichlorobutene) | Not specified (typically in excess) | (0.55-0.85):1 |
| Reaction Time | 3 hours | 4.5 hours |
| Reported Yield | ~69% | >90% |
Experimental Protocols
Key Experiment: Optimized Synthesis of this compound
This protocol is adapted from a patented method designed to maximize yield and simplify the process.[1]
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
In the three-necked round-bottom flask, combine the 1,3-dichloro-2-butene and the sodium carbonate solution. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be between 0.55:1 and 0.85:1.
-
Assemble the reflux condenser and place the flask in the heating mantle.
-
Heat the reaction mixture to 85-94°C with vigorous stirring.
-
Maintain the reaction at this temperature for 4.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Analytical Protocol: GC-MS Analysis of the Reaction Mixture
Objective: To identify and quantify the main product (this compound), unreacted starting material (1,3-dichloro-2-butene), and the main side product (1-chloro-3-buten-2-ol).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 1 mL of cold deionized water.
-
Extract the organic components with 1 mL of diethyl ether or dichloromethane.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a GC vial for analysis.
GC-MS Parameters (starting point, may require optimization):
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-300 m/z
Visualizations
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting low conversion in 3-Chloro-2-buten-1-OL reactions
Welcome to the technical support center for reactions involving 3-Chloro-2-buten-1-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide practical guidance for optimizing your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, focusing on the underlying chemical principles that govern its reactivity.
Q1: Why am I getting a low yield of my desired product and observing a mixture of isomers?
A1: This is the most common issue when working with this compound. The root cause is its structure as an allylic chloride. The chlorine atom is attached to a carbon adjacent to a double bond, which makes it highly reactive and prone to multiple reaction pathways.[1]
Specifically, nucleophilic substitution reactions can proceed through two main mechanisms:
-
SN1/SN1' Pathway: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate has two carbons with positive charge character, allowing a nucleophile to attack at either position. This results in a mixture of the "direct substitution" product and a "rearranged" or "allylic shift" product (SN1'). For instance, the hydrolysis of a similar compound, 1-chloro-2-butene, yields a mixture of 2-buten-1-ol and 3-buten-2-ol.[1]
-
SN2/SN2' Pathway: This is a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step. Attack can occur at the carbon bearing the chlorine (SN2) or at the gamma-carbon of the double bond (SN2'), also leading to rearranged products.[2][3]
Low conversion to a single desired product is often due to the reaction proceeding via multiple of these pathways simultaneously.
Q2: I have identified an isomeric byproduct where the double bond has shifted and the nucleophile is on a different carbon. How can I prevent this allylic rearrangement?
A2: The formation of a rearranged product is a classic outcome of reactions involving allylic systems, known as an allylic shift.[2][4] To suppress this and favor the direct SN2 substitution product, you should choose conditions that avoid the formation of the carbocation intermediate and favor a direct backside attack.
Consider the following adjustments:
-
Use a Strong, Non-Bulky Nucleophile: A high concentration of a strong nucleophile will promote the bimolecular SN2 pathway over the unimolecular SN1 pathway.[2]
-
Choose a Polar Aprotic Solvent: Solvents like acetone, DMF, or DMSO are ideal for SN2 reactions. They solvate the cation but not the anionic nucleophile, increasing its reactivity. Avoid polar protic solvents like water, ethanol (B145695), or methanol, as they stabilize the carbocation intermediate, favoring the SN1/SN1' pathway.
-
Lower the Reaction Temperature: Lower temperatures generally favor the SN2 pathway over SN1 and elimination reactions.
Q3: My reaction is producing significant amounts of an elimination byproduct (a diene). What causes this and how can I minimize it?
A3: Elimination, specifically dehydrohalogenation, is a common side reaction when a strong or bulky base is used.[1] The base can abstract a proton from a carbon adjacent to the chlorine-bearing carbon, leading to the formation of a new double bond.
To minimize elimination:
-
Use a Weaker, Non-Bulky Base: If a base is required to generate your nucleophile (e.g., deprotonating an alcohol to an alkoxide), use the stoichiometric amount of a less hindered base.
-
Employ a Strong Nucleophile that is a Weak Base: Reagents like iodide or azide (B81097) ions are good nucleophiles but relatively weak bases, which can favor substitution over elimination.
-
Lower the Temperature: Elimination reactions are often favored at higher temperatures. Running your reaction at room temperature or below can significantly reduce the amount of elimination byproduct.
Q4: My conversion is low, and I am recovering a significant amount of unreacted starting material. What are the likely causes?
A4: If you are not observing significant side products but have low conversion, the issue may lie with the fundamental reaction setup:
-
Inactive Nucleophile/Base: Ensure your nucleophile or the base used to generate it is fresh and has been stored correctly. For example, sodium hydride (NaH) is often used to deprotonate alcohols but can become inactive upon prolonged exposure to air and moisture.
-
Insufficient Reagent: Double-check your stoichiometry. Ensure you are using a sufficient molar equivalent of your nucleophile. For SN2 reactions, a slight excess of the nucleophile is often beneficial.
-
Low Reaction Temperature or Insufficient Time: While lower temperatures can improve selectivity, they also slow down the reaction rate. Your reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Data on Reaction Pathways
Optimizing reactions with this compound requires understanding how different parameters affect the competing reaction pathways. The following table summarizes these relationships.
| Parameter | Condition | Favored Pathway(s) | Expected Outcome |
| Nucleophile | Strong (e.g., RS⁻, I⁻, CN⁻, N₃⁻) | SN2 / SN2' | Higher rate of substitution. Mixture of direct and rearranged products possible. |
| Weak (e.g., H₂O, ROH) | SN1 / SN1' | Slower reaction, favors carbocation formation, leading to a mixture of regioisomers. | |
| Base | Strong, Bulky (e.g., t-BuOK) | E2 | Predominantly elimination to form a diene. |
| Strong, Non-bulky (e.g., EtO⁻) | SN2 / E2 Competition | Mixture of substitution and elimination products. | |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | SN1 / SN1' | Stabilizes carbocation intermediate, promoting rearrangement. |
| Polar Aprotic (e.g., DMSO, DMF) | SN2 / SN2' | Increases nucleophile strength, favoring direct substitution. | |
| Temperature | Low | SN2 | Favors substitution over elimination and SN1. |
| High | E2 / SN1 | Provides energy to overcome the activation barrier for elimination and carbocation formation. |
Illustrative Product Distribution in Allylic Substitution:
While specific data for this compound is sparse, the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide (B78521) provides a clear example of product distribution in a similar system.[2][3][4]
| Starting Material | Product | Yield | Reaction Type |
| 1-chloro-3-methyl-2-butene | 2-methyl-3-buten-2-ol | 85% | SN1' (Rearranged) |
| 3-methyl-2-buten-1-ol | 15% | SN1 (Direct) |
Visualizing Reaction and Troubleshooting Logic
To further aid in troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.
Caption: A general workflow for troubleshooting low conversion issues.
Caption: Competing SN1/SN1' and SN2 pathways in nucleophilic substitution.
Caption: Decision tree for selecting reaction conditions.
Key Experimental Protocols
Below is a representative protocol for a nucleophilic substitution reaction on an allylic chloride, which can be adapted for this compound.
Protocol: Synthesis of an Allylic Amine via SN2 Reaction
This protocol is adapted from a general procedure for the reaction of an allylic chloride with an amine and can be used as a starting point for reactions with this compound.
Objective: To synthesize N-(3-(hydroxymethyl)but-1-en-2-yl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (2.2 eq)
-
Triethylamine (B128534) (TEA) (optional, as base)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound in acetonitrile, add aniline. If the aniline salt is formed, triethylamine can be added as a base to free the nucleophile.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure product.
Note: Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the desired outcome and yield. The use of a slight excess of the amine can help drive the reaction to completion.
References
Byproduct formation and control in 3-Chloro-2-buten-1-OL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-buten-1-OL. The information provided is designed to help identify and control the formation of byproducts, thereby improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the hydrolysis of 1,3-dichloro-2-butene (B238901).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete hydrolysis of 1,3-dichloro-2-butene.- Suboptimal reaction temperature.- Incorrect molar ratio of reactants.- Formation of significant amounts of byproducts. | - Ensure the reaction goes to completion by monitoring with GC or TLC.- Maintain the reaction temperature within the optimal range of 85-94°C.[1]- Use the recommended molar ratio of sodium carbonate to 1,3-dichloro-2-butene ((0.55-0.85):1).[1]- Refer to the byproduct control section below. |
| Presence of Unreacted 1,3-dichloro-2-butene | - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing. | - Increase the reaction time; a duration of 4.5 hours has been shown to be effective.[1]- Verify that the reaction temperature is consistently maintained within the 85-94°C range.[1]- Ensure vigorous stirring to maintain a good emulsion of the organic and aqueous phases. |
| High Levels of Isomeric Impurities (e.g., other chlorobutenols) | - The starting material (1,3-dichloro-2-butene) is a mixture of cis and trans isomers.- The allylic carbocation intermediate can lead to the formation of different regioisomers.[2] | - Use a starting material with a higher purity of the desired 1,3-dichloro-2-butene isomer, if possible.- Optimize reaction conditions (temperature, base concentration) to favor the desired SN2 pathway over the SN1 pathway, which proceeds through the carbocation intermediate. |
| Formation of Butenediol | - Hydrolysis of both chlorine atoms in 1,3-dichloro-2-butene. | - Use a controlled amount of the base (sodium carbonate) to favor the mono-hydrolysis product. The recommended molar ratio is key.[1]- Monitor the reaction progress to stop it once the desired product is maximized. |
| Presence of Polymeric or High-Boiling Point Residues | - Side reactions such as polymerization of the starting material or product under the reaction conditions. | - Ensure the reaction temperature does not significantly exceed the recommended range.- Consider the use of a polymerization inhibitor if this is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common industrial method is the hydrolysis of 1,3-dichloro-2-butene in the presence of a base, typically an aqueous solution of sodium carbonate.[1][2]
Q2: What are the expected byproducts in this synthesis?
A2: Common byproducts can include:
-
Isomers of this compound: The product can exist as (E) and (Z) stereoisomers due to the double bond.
-
Other Regioisomers: Due to the nature of the allylic carbocation intermediate, other chlorobutenol isomers can form.[2]
-
Unreacted Starting Material: Residual cis- and trans-1,3-dichloro-2-butene.
-
Butenediol: From the hydrolysis of both chlorine atoms.
-
Polymeric materials: High molecular weight byproducts can also form.
Q3: How can I control the formation of these byproducts?
A3: Byproduct formation can be minimized by carefully controlling the reaction parameters. A patented method suggests the following conditions to increase the yield of the target product to 71.4-94.1% and reduce wastewater:
-
Concentration of Sodium Carbonate: 15-20 wt.%
-
Reaction Temperature: 85-94 °C
-
Molar Ratio of Sodium Carbonate to 1,3-dichloro-2-butene: (0.55-0.85):1
-
Reaction Time: Approximately 4.5 hours[1]
Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for monitoring the disappearance of the starting material and the formation of the product and volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the isomeric composition of the final product.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 1,3-dichloro-2-butene | [1] |
| Reagent | Sodium Carbonate (aqueous solution) | [1] |
| Concentration | 15-20 wt.% | [1] |
| Temperature | 85-94 °C | [1] |
| Molar Ratio (Na₂CO₃ : Dichlorobutene) | (0.55-0.85) : 1 | [1] |
| Reaction Time | 4.5 hours | [1] |
| Yield | 71.4-94.1% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydrolysis of 1,3-dichloro-2-butene
This protocol is based on the optimized conditions described in patent SU1509351A1.[1]
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate
-
Water
-
Reaction vessel equipped with a stirrer, condenser, and temperature control.
-
Separatory funnel
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
Charge the reaction vessel with the sodium carbonate solution and 1,3-dichloro-2-butene in a molar ratio of (0.55-0.85):1.
-
Heat the mixture to 85-94 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4.5 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Stability and Degradation of 3-Chloro-2-buten-1-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-2-buten-1-OL under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Due to the presence of an allylic chloride, the molecule is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a hydroxyl group, leading to the formation of 2-buten-1,4-diol. The double bond and the primary alcohol group are also prone to oxidation, which can result in the formation of various oxidation products.
Q2: What factors can influence the stability of this compound?
A2: The stability of this compound is significantly influenced by several factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation through both hydrolysis and potential thermal decomposition.
-
Presence of Oxidizing Agents: Oxidants can lead to the formation of aldehydes, carboxylic acids, or other oxidation byproducts.
-
Solvent: The choice of solvent can influence the stability. Protic solvents may facilitate nucleophilic substitution reactions.
-
Light: Exposure to light, particularly UV light, can potentially induce degradation.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), the primary degradation product is expected to be 2-buten-1,4-diol . Under oxidative stress, a potential degradation product is 4-chloro-3-oxobut-1-en-1-ol or further oxidation products.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Mixture
Symptom: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) of a reaction mixture containing this compound.
Possible Cause: Degradation of this compound due to reaction conditions.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: If the reaction is conducted in a protic solvent, check the pH. Unintended acidity or basicity can accelerate hydrolysis.
-
Temperature: Ensure the reaction temperature is controlled and not exceeding the stability threshold of the compound.
-
Atmosphere: If the reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Characterize Unknown Peaks:
-
Use techniques like LC-MS or GC-MS to determine the mass of the unknown impurities. Compare the masses to potential degradation products like 2-buten-1,4-diol (hydrolysis product) or oxidized derivatives.
-
-
Preventive Measures:
-
Buffer the reaction mixture: If pH control is critical, use a suitable buffer.
-
Use anhydrous solvents: To minimize hydrolysis, use dry solvents.
-
Add antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like BHT.
-
Lower reaction temperature: If possible, run the reaction at a lower temperature.
-
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction involving this compound does not proceed to completion or gives a low yield of the desired product.
Possible Cause: Degradation of the starting material before or during the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Analyze the purity of the this compound stock solution before starting the reaction to ensure it has not degraded during storage.
-
-
Optimize Reaction Conditions:
-
Order of addition: Consider adding the this compound to the reaction mixture at a later stage or at a lower temperature to minimize its exposure to harsh conditions.
-
Reaction time: A prolonged reaction time might lead to increased degradation. Monitor the reaction progress to determine the optimal time.
-
Data Presentation: Forced Degradation Study of this compound
The following tables summarize the plausible quantitative data from a forced degradation study of this compound.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (%) |
| 0.1 M HCl (60 °C) | 2 | 85.2 | 14.1 (2-buten-1,4-diol) |
| 0.1 M HCl (60 °C) | 8 | 65.7 | 33.5 (2-buten-1,4-diol) |
| 0.1 M NaOH (60 °C) | 2 | 78.9 | 20.3 (2-buten-1,4-diol) |
| 0.1 M NaOH (60 °C) | 8 | 45.1 | 54.2 (2-buten-1,4-diol) |
| Water (80 °C) | 24 | 92.5 | 7.1 (2-buten-1,4-diol) |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (%) |
| 3% H₂O₂ (RT) | 8 | 88.3 | 11.2 (Oxidized Products) |
| 3% H₂O₂ (RT) | 24 | 75.6 | 23.9 (Oxidized Products) |
| Thermal (80 °C) | 24 | 95.1 | 4.5 (Unidentified) |
| Photolytic (UV 254nm) | 24 | 91.8 | 7.9 (Unidentified) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
-
Thermostatic oven
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C. Take samples at 0, 2, and 8 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C. Take samples at 0, 2, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 80 °C. Take a sample at 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 8, and 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in a thermostatic oven at 80 °C for 24 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light at 254 nm for 24 hours. Keep a control sample in the dark.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Identify major degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantification of this compound and its degradation products.
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water
-
0-15 min: 10-90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for forced degradation study.
Caption: Troubleshooting logic for reactions involving this compound.
Challenges in the scale-up of 3-Chloro-2-buten-1-OL synthesis
Technical Support Center: Synthesis of 3-Chloro-2-buten-1-ol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. This compound serves as a key reagent in the synthesis of various molecules, including the pharmaceutical Beraprost, a treatment for hypertension.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound? A1: A prevalent and optimized method is the hydrolysis of 1,3-dichloro-2-butene (B238901).[1] This process typically uses a base like sodium carbonate in an aqueous solution to facilitate the nucleophilic substitution of one of the allylic chlorine atoms.[1] An optimized version of this method can increase yields from 69% to over 90% and simplifies the process by eliminating rectification steps and reducing wastewater.[1]
Q2: Why is the chlorine atom in this compound so reactive? A2: The chlorine atom is bonded to a carbon that is adjacent to a carbon-carbon double bond, a position known as an allylic position.[1] This configuration significantly enhances its reactivity in nucleophilic substitution and elimination reactions because the intermediate allylic carbocation is stabilized by resonance.[1]
Q3: What are the primary safety concerns during the scale-up of this synthesis? A3: Key safety concerns include:
-
Corrosive Reagents: If using chlorinating agents like thionyl chloride (SOCl₂) to prepare a precursor, be aware that it is corrosive and moisture-sensitive, releasing toxic HCl and SO₂ gases upon contact with water.[5]
-
Exothermic Reactions: The hydrolysis reaction or the quenching of chlorinating agents can be highly exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions, especially at a larger scale.[1][5]
-
Product Instability: The product can be sensitive to residual acid, heat, or light, which may cause decomposition.[5]
Q4: How can I monitor the progress of the reaction effectively? A4: The reaction progress can be monitored by periodically taking small, quenched aliquots from the reaction mixture. The most common analytical techniques for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] GC is particularly useful for quantifying the disappearance of starting material and the appearance of the product, while ¹H and ¹³C NMR can confirm the structure of the product.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Incorrect Reaction Temperature: The temperature is too low, resulting in slow kinetics.[1] 2. Inactive Reagents: The base (e.g., sodium carbonate) may be of poor quality or has absorbed moisture. 3. Poor Mixing: Inadequate agitation in the reactor, especially in a heterogeneous mixture, can limit the reaction rate.[5] | 1. Optimize Temperature: Ensure the reaction is maintained within the optimal temperature range, typically between 85°C and 98°C.[1] 2. Use Fresh Reagents: Use a fresh, dry batch of the base. 3. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Formation of Significant Impurities | 1. Overheating: Reaction temperature is too high, leading to thermal decomposition or side reactions like elimination (dehydrohalogenation).[1][5] 2. Incorrect Stoichiometry: An incorrect ratio of base to starting material can lead to incomplete reaction or side reactions.[5] 3. Isomer Formation: The resonance-stabilized allylic carbocation can be attacked by the nucleophile at different positions, leading to a mixture of products.[1] | 1. Strict Temperature Control: Implement a reliable cooling system to maintain the set temperature accurately.[5] 2. Careful Stoichiometry: Perform precise calculations and ensure accurate addition of all reagents.[5] 3. Optimize Conditions: Adjusting temperature and reaction time can favor the formation of the desired product. The optimal time is often around 4.5 to 8 hours.[1] |
| Difficulties in Product Isolation / Purification | 1. Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult.[5] 2. Product Volatility: Product may be lost during solvent removal under vacuum. 3. Similar Boiling Points: Byproducts or isomers may have boiling points close to the product, complicating purification by distillation.[6] | 1. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[5] 2. Controlled Evaporation: Use a rotary evaporator with a well-controlled vacuum and bath temperature. A cold trap is highly recommended to recover any volatile product.[5] 3. Alternative Purification: If distillation is ineffective, consider chromatography for purification.[6][7] |
| Product Decomposition Upon Storage | 1. Residual Acid: Traces of acid can catalyze decomposition. 2. Exposure to Heat or Light: The product may be thermally or photolytically unstable.[5] 3. Presence of Impurities: Metallic impurities can act as catalysts for decomposition.[5] | 1. Neutralize: Wash the final organic product with a dilute base (e.g., sodium bicarbonate solution) followed by water until the pH is neutral.[5] 2. Proper Storage: Store the purified product in a dark, airtight container in a refrigerator or freezer.[5] 3. Ensure Cleanliness: Use high-purity solvents and ensure all equipment is thoroughly cleaned before use.[5] |
Data Presentation
Table 1: Effect of Reaction Temperature and Time on Yield (Hydrolysis of 1,3-dichloro-2-butene)
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Reference |
| 85 - 94 | 4.5 | >90% (Optimized) | [1] |
| Reflux (approx. 100) | 3 | >90% (Optimized) | [1] |
| 89 - 98 | 8 | >90% (Optimized) | [1] |
| Not specified | Not specified | 69% (Previous Method) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on the optimized industrial method involving the hydrolysis of 1,3-dichloro-2-butene.[1]
Materials:
-
1,3-dichloro-2-butene
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, thermometer, addition funnel, and magnetic stirrer.
Procedure:
-
Setup: Assemble a three-neck flask equipped with a condenser, a thermometer, and a magnetic stirrer in a heating mantle.
-
Reagent Charging: Prepare a 10% aqueous solution of sodium carbonate. Charge the 1,3-dichloro-2-butene into the flask.
-
Reaction: Begin stirring and heat the mixture to the target temperature range of 85-95°C.[1]
-
Addition: Slowly add the sodium carbonate solution to the flask over a period of 1-2 hours while maintaining the temperature.
-
Monitoring: Allow the reaction to proceed for 4-8 hours.[1] Monitor the reaction's progress by taking aliquots and analyzing them via GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to aid in phase separation and remove water-soluble impurities.[5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator under reduced pressure.[5] The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or similar).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (split injection).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Injection: Inject the sample into the GC.
-
Analysis: Analyze the resulting chromatogram to determine the retention times of the starting material, product, and any impurities. Calculate the relative peak areas to determine the purity of the product.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low product yield.
References
- 1. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 7. byjus.com [byjus.com]
Preventing allylic rearrangement in 3-Chloro-2-buten-1-OL reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-buten-1-ol, focusing on the prevention of allylic rearrangement during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is allylic rearrangement and why does it occur in reactions with this compound?
A1: Allylic rearrangement, also known as an allylic shift, is a common side reaction in nucleophilic substitutions of allylic compounds like this compound. It involves the migration of the double bond, leading to a mixture of constitutional isomers. This occurs because the intermediate carbocation (in SN1 reactions) or the transition state (in SN2' reactions) is resonance-stabilized, allowing the nucleophile to attack at two different positions (the α-carbon and the γ-carbon).[1][2]
Q2: What are the main reaction pathways that lead to allylic rearrangement?
A2: There are two primary mechanisms:
-
SN1' Pathway: This pathway involves the formation of a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the carbons sharing the positive charge, leading to a mixture of the direct substitution product and the rearranged product.
-
SN2' Pathway: This is a concerted mechanism where the nucleophile attacks the γ-carbon, and the leaving group departs from the α-carbon simultaneously with the migration of the double bond.[1][2]
Q3: How can I minimize allylic rearrangement in my experiments?
A3: To minimize allylic rearrangement and favor the direct SN2 substitution product, you should aim for reaction conditions that promote a bimolecular substitution at the α-carbon. Key strategies include:
-
Choice of Nucleophile: Use "soft" nucleophiles.
-
Solvent Selection: Employ polar aprotic solvents.
-
Temperature Control: Maintain low reaction temperatures.
-
Catalyst Systems: Utilize specific catalyst systems, such as organocuprates or certain palladium complexes, that can direct the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: My reaction yields a high percentage of the rearranged product (1-chloro-3-buten-2-ol derivative).
-
Root Cause Analysis: A high yield of the rearranged product suggests that the reaction is proceeding significantly through an SN1' or SN2' pathway. This can be due to several factors, including the nature of your nucleophile, the solvent, or the reaction temperature.
-
Troubleshooting Steps:
-
Evaluate Your Nucleophile: "Hard" nucleophiles (e.g., hydroxide, alkoxides) are more likely to attack the more sterically hindered α-carbon, but can also promote elimination. "Soft" nucleophiles (e.g., cyanide, azide, thiolates, malonates) generally favor the less sterically hindered γ-carbon in the absence of catalysts, leading to the SN2' product. However, under conditions that favor a direct SN2 pathway, their use can be beneficial. Consider using a cuprate (B13416276) reagent, which is a soft nucleophile known to favor direct SN2 attack on primary allylic halides.[3]
-
Change the Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the allylic carbocation, promoting the SN1' pathway and leading to rearrangement. Switch to a polar aprotic solvent like THF, DMF, or DMSO to favor the SN2 pathway.
-
Lower the Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1' pathway. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will favor the kinetically controlled SN2 product.
-
Introduce a Catalyst: Consider using a palladium catalyst with a specific ligand that can control the regioselectivity of the nucleophilic attack. Alternatively, organocuprates are known to be highly effective for promoting SN2 reactions with allylic halides.[3][4]
-
Issue 2: My reaction is slow and gives a mixture of products, including the rearranged isomer.
-
Root Cause Analysis: A slow reaction with a product mixture can indicate that multiple reaction pathways are competing and that the desired SN2 pathway is not being favored sufficiently.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
-
Optimize Solvent and Temperature: As mentioned previously, ensure you are using a polar aprotic solvent and the lowest practical temperature to suppress the SN1' pathway.
-
Employ a Catalyst: The use of a catalyst, such as a palladium(0) complex or a copper(I) salt, can significantly accelerate the desired SN2 reaction while maintaining high regioselectivity.
-
Data Presentation
| Nucleophile/Conditions | Direct Substitution Product (%) | Rearranged Product (%) | Reference |
| Ag₂O in water | 15 | 85 | [5] |
| Sodium Hydroxide | 15 | 85 | [1] |
Note: The data presented is for 1-chloro-3-methyl-2-butene (B146958) and serves as an illustrative example of the regioselectivity challenge.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an Organocuprate Reagent
This protocol is a general guideline for the reaction of an allylic chloride with a Gilman reagent (a lithium diorganocuprate), which typically favors the SN2 product.
-
Preparation of the Organocuprate:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(I) iodide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) at -78 °C (dry ice/acetone bath).
-
To this suspension, add a solution of the organolithium reagent (2.0 mmol) in an appropriate solvent (e.g., hexanes, diethyl ether) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Reaction with this compound:
-
To the freshly prepared organocuprate solution, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Visualizations
References
- 1. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 2. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved 13.33 Treating either 1-chloro-3-methyl-2-butene or | Chegg.com [chegg.com]
Technical Support Center: Catalyst Selection for Optimizing 3-Chloro-2-buten-1-OL Reactions
Welcome to the technical support center for the catalytic applications of 3-Chloro-2-buten-1-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions where this compound is a suitable substrate?
A1: this compound is an excellent substrate for several classes of catalytic reactions, primarily due to its allylic chloride and hydroxyl functionalities. The most common applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Tsuji-Trost): The allylic chloride is a reactive electrophile for C-C, C-N, and C-O bond formation.
-
Phase-Transfer Catalyzed (PTC) Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated and alkylated, or the allylic chloride can be displaced by an alkoxide under PTC conditions.
-
Nucleophilic Substitution Reactions: The allylic chloride can be displaced by a variety of nucleophiles, and the choice of catalyst can influence selectivity and efficiency.
Q2: How does the structure of this compound influence its reactivity in catalytic reactions?
A2: The reactivity of this compound is largely dictated by the allylic chloride. The C-Cl bond is activated by the adjacent double bond, making it a good leaving group in nucleophilic substitutions. This allows for reactions to proceed under milder conditions compared to saturated alkyl chlorides. However, the allylic system can also lead to challenges such as regio- and stereoselectivity issues, as the intermediate is often a resonance-stabilized allylic carbocation or a π-allyl palladium complex.[1]
Q3: What are the key safety precautions to consider when working with this compound and associated catalysts?
A3: As with any chemical reaction, appropriate safety measures are crucial. This compound is a chemical reagent and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many catalysts, especially palladium complexes and their ligands, can be toxic, air-sensitive, or pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts before starting any experiment. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when air-sensitive catalysts are used.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Tsuji-Trost Allylic Alkylation)
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. Ensure proper handling under an inert atmosphere. Consider using a more stable pre-catalyst. |
| Inappropriate Ligand | The ligand may not be suitable for activating the allylic chloride. For Tsuji-Trost type reactions, phosphine (B1218219) ligands are commonly used.[2] Screen a variety of electron-rich and sterically demanding ligands. |
| Incorrect Base | The base may be too weak to facilitate the catalytic cycle. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. For allylic alkylations with soft nucleophiles, a milder base may be sufficient. |
| Low Reaction Temperature | The reaction may require thermal energy to proceed. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
Issue 2: Poor Regioselectivity (Formation of Linear and Branched Products)
| Possible Cause | Troubleshooting Step |
| Nature of Nucleophile | "Soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the less substituted end of the π-allyl palladium intermediate, leading to the linear product. "Hard" nucleophiles (pKa > 25) may attack the palladium center first, which can lead to the branched product.[3][4] |
| Ligand Effects | The steric and electronic properties of the ligand can significantly influence where the nucleophile attacks the π-allyl complex. Bulky ligands often favor attack at the less hindered terminus.[5][6] |
| Solvent Choice | The polarity of the solvent can influence the stability of the intermediates and the regiochemical outcome. Experiment with a range of polar aprotic and nonpolar solvents. |
Issue 3: Formation of Side Products (e.g., Elimination, Homocoupling)
| Possible Cause | Troubleshooting Step |
| Strongly Basic Conditions | Can lead to dehydrohalogenation (elimination) of the allylic chloride.[1] Use the mildest base necessary for the reaction to proceed. |
| Presence of Oxygen | Can lead to oxidative homocoupling of the organoboron reagent in Suzuki reactions. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| High Catalyst Loading or Temperature | Can promote side reactions. Optimize catalyst loading and temperature to find a balance between reaction rate and selectivity. |
Phase-Transfer Catalyzed (PTC) Etherification
Issue 1: Low Yield of Ether Product
| Possible Cause | Troubleshooting Step |
| Inefficient Phase Transfer | The phase-transfer catalyst may not be effectively transporting the alkoxide from the aqueous/solid phase to the organic phase. Screen different PTCs, such as quaternary ammonium (B1175870) salts (e.g., TBAB, Aliquat 336) or crown ethers. |
| Hydrolysis of Alkyl Halide | If water is present in excess, it can compete with the alkoxide as a nucleophile, leading to hydrolysis of the allylic chloride. Use a concentrated aqueous base or solid-liquid PTC conditions. |
| Competitive Elimination | The alkoxide is a strong base and can induce elimination, especially at higher temperatures.[7] Use the lowest effective temperature and consider a less hindered alkoxide if possible. |
Issue 2: Formation of an Alkene by-product
| Possible Cause | Troubleshooting Step |
| Strongly Basic and Hindered Nucleophile | A sterically hindered alkoxide will favor acting as a base, leading to E2 elimination.[7][8] If possible, use a less hindered alkoxide. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[7] Maintain the lowest temperature at which a reasonable reaction rate is observed. |
Quantitative Data Presentation
Table 1: Catalyst Performance in a Model Palladium-Catalyzed Allylic Alkylation of an Allylic Chloride with Sodium Diethyl Malonate
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| [Pd(allyl)Cl]₂ (1 mol%) | dppe (2 mol%) | NaH | THF | rt | 2 | 95 | [2] |
| Pd(PPh₃)₄ (5 mol%) | - | NaH | THF | rt | 3 | 92 | [2] |
| Pd₂(dba)₃ (2.5 mol%) | dppp (5 mol%) | NaH | THF | rt | 2.5 | 98 | [2] |
dppe: 1,2-Bis(diphenylphosphino)ethane; dppp: 1,3-Bis(diphenylphosphino)propane; dba: dibenzylideneacetone
Table 2: Influence of Phase-Transfer Catalyst on the Etherification of an Allylic Chloride with Phenol
| Phase-Transfer Catalyst (5 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 50% aq. NaOH | Dichloromethane | 40 | 6 | 85 |
| Tetrabutylammonium Hydrogen Sulfate | 50% aq. NaOH | Dichloromethane | 40 | 6 | 82 |
| Aliquat 336 | 50% aq. NaOH | Dichloromethane | 40 | 6 | 88 |
| 18-Crown-6 | K₂CO₃ (solid) | Acetonitrile | 60 | 8 | 75 |
Data is illustrative and based on typical conditions for PTC etherification of allylic chlorides.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
This protocol is a general starting point for the reaction of this compound with a soft nucleophile, such as dimethyl malonate.
Materials:
-
This compound
-
Dimethyl malonate (or other soft nucleophile)
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., dppe)
-
Base (e.g., NaH)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for complex formation.
-
In a separate flask, dissolve the nucleophile in the solvent and add the base to generate the nucleophilic anion.
-
Add the solution of the nucleophile to the catalyst mixture.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if NaH was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Etherification
This protocol describes a general method for the etherification of an alcohol with this compound using a phase-transfer catalyst.
Materials:
-
This compound
-
Alcohol nucleophile
-
Phase-transfer catalyst (e.g., TBAB)
-
Aqueous solution of a strong base (e.g., 50% NaOH)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the alcohol, the organic solvent, and the phase-transfer catalyst.
-
Add the aqueous base solution to the flask.
-
Add this compound to the biphasic mixture.
-
Stir the reaction vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Palladium-Catalyzed Allylic Alkylation.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: Logical flow of Phase-Transfer Catalysis.
References
- 1. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Monitoring reaction progress of 3-Chloro-2-buten-1-OL synthesis by TLC/GC
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of 3-Chloro-2-buten-1-ol. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of the this compound synthesis?
The two most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). TLC offers a rapid, qualitative assessment of the reaction's progress, while GC provides more quantitative data on the consumption of starting materials and the formation of products and byproducts.[1]
Q2: I'm performing an allylic chlorination with thionyl chloride (SOCl₂). What are the major species I should expect to see on my TLC plate?
You should expect to see your starting allylic alcohol, the desired product (this compound), and potentially some side products. The starting alcohol will be more polar and thus have a lower Retention Factor (Rf) value than the chlorinated product. Depending on the reaction conditions, you might also see spots corresponding to elimination byproducts or isomers.
Q3: My TLC plate shows one large smear instead of distinct spots. What is the cause?
Smearing on a TLC plate is often caused by overloading the sample, using a high-boiling point reaction solvent (like DMF or DMSO), or the sample being too acidic or basic.[2]
-
Solution: Try diluting your sample significantly before spotting it on the TLC plate. If using a high-boiling solvent, after spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[2]
Q4: My starting material and product spots are very close together on the TLC plate (similar Rf values). How can I improve the separation?
When spots have similar Rf values, adjusting the polarity of the mobile phase is the first step.[2]
-
Fine-tune Solvent System: If the spots are high on the plate, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate (B1210297) ratio). If they are low, increase the polarity.
-
Try Different Solvents: Sometimes, changing the solvent system entirely can improve separation. For instance, substituting ethyl acetate with diethyl ether or adding a small amount of methanol (B129727) to a dichloromethane (B109758) system might help.[3]
-
Multiple Elutions: Running the TLC plate in the same solvent system multiple times (allowing the plate to dry between runs) can amplify small differences in Rf values.[4]
-
2D TLC: Run the plate in one solvent system, rotate it 90 degrees, and run it in a second, different solvent system. This is very effective for separating compounds with close Rf values in a single solvent system.[2]
Q5: I see multiple product spots on my TLC or multiple peaks in my GC. What could they be?
Multiple spots or peaks can indicate the formation of isomers or byproducts. The synthesis of this compound can yield both (E) and (Z) isomers. Additionally, depending on the starting material and reagents, side reactions like elimination or dichlorination can occur. GC-MS analysis is an excellent way to identify the mass of each component and help elucidate their structures.[5][6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | Sample is too concentrated; Sample is acidic/basic and interacting strongly with the silica (B1680970) gel; High-boiling solvent present. | Dilute the sample; Add a few drops of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent[7]; Place the spotted plate under vacuum before developing.[2] |
| Rf values are too high (>0.8) | The mobile phase (eluent) is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of hexane (B92381) in a hexane/ethyl acetate mixture.[8] |
| Rf values are too low (<0.2) | The mobile phase (eluent) is not polar enough. | Increase the polarity of the eluent. For example, decrease the proportion of hexane in a hexane/ethyl acetate mixture or add a more polar solvent like methanol.[8] |
| No spots are visible | Sample is not UV-active; Staining agent is not effective for the compound; Sample is too dilute. | Use a universal stain like potassium permanganate (B83412) or p-anisaldehyde; Concentrate the sample before spotting. |
| Reactant and product spots are overlapping | Insufficient separation by the chosen solvent system. | Try a different solvent system (e.g., dichloromethane/methanol); Perform a multiple elution or a 2D TLC.[2][3][4] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks | Active sites in the injector liner or on the column are interacting with the analyte (especially the alcohol); Column degradation. | Use a deactivated liner; Trim the first few centimeters off the front of the column; Ensure the sample is not acidic or basic. |
| No product peak detected | The reaction has not worked; The product is not volatile enough at the current GC settings; The product degraded in the hot injector. | Confirm reaction progress with TLC; Increase the oven temperature or use a temperature ramp; Lower the injector temperature. |
| Poor peak separation (co-elution) | The temperature program is not optimized; The column phase is not suitable for the analytes. | Decrease the temperature ramp rate for better resolution; Select a column with a different polarity (e.g., a WAX column for better separation of polar compounds).[9] |
| Shifting retention times | Leak in the system; Changes in carrier gas flow rate; Column aging. | Perform a leak check; Verify carrier gas flow rates; Condition the column or replace it if necessary. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a glass capillary, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 drop of reaction mixture in ~0.5 mL of solvent).
-
Spotting: On a silica gel TLC plate, use a capillary spotter to apply a small spot of the diluted reaction mixture. Also, spot the starting material and a "co-spot" (both starting material and reaction mixture on the same spot) for reference.
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if compounds are UV-active). Subsequently, stain the plate using an appropriate visualizing agent (e.g., potassium permanganate stain) to reveal the spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench the reaction by adding it to a vial containing a small amount of saturated sodium bicarbonate solution (~1 mL). Extract the organic components by adding a solvent like diethyl ether or dichloromethane (~1 mL), vortexing, and allowing the layers to separate.
-
Injection: Withdraw ~1 µL of the organic layer using a GC syringe, taking care not to draw up any of the aqueous layer. Inject the sample into the GC.
-
GC Parameters (Example):
-
Column: A mid-polarity column such as a DB-1701 or a polar column like a SolGel-WAX is suitable.[9]
-
Injector Temperature: 220 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 180 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards, if available). The decrease in the area of the starting material peak and the increase in the area of the product peak indicate the reaction is proceeding.
Data & Visualization
Typical TLC & GC Data
The following tables provide expected, illustrative data for the analysis of a typical reaction converting 2-buten-1-ol to this compound. Actual values will vary based on specific isomers, reaction conditions, and analytical setup.
Table 1: Example TLC Data
| Compound | Mobile Phase (Hexane:EtOAc, 3:1) | Expected Rf Value | Appearance with KMnO₄ Stain |
| 2-Buten-1-ol (Starting Material) | 3:1 Hexane:EtOAc | ~ 0.30 | Yellow/Brown spot |
| This compound (Product) | 3:1 Hexane:EtOAc | ~ 0.55 | Yellow/Brown spot |
Table 2: Example GC Data
| Compound | Expected Retention Time (min) | Notes |
| This compound (Product) | ~ 7.5 | Elutes earlier due to lower polarity compared to the starting alcohol. |
| 2-Buten-1-ol (Starting Material) | ~ 9.0 | The hydroxyl group leads to stronger interaction with the column, resulting in a longer retention time. |
Diagrams
References
- 1. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-3-chloro-but-2-en-1-ol | C4H7ClO | CID 11804694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. trajanscimed.com [trajanscimed.com]
Validation & Comparative
Comparative Analysis of 3-Chloro-2-buten-1-ol Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount for the successful design and execution of synthetic strategies. This guide provides a comprehensive comparative analysis of the reactivity of 3-Chloro-2-buten-1-ol, a versatile building block in organic synthesis. The content herein is supported by established chemical principles and available experimental data to offer an objective comparison with alternative substrates and reaction pathways.
Introduction to this compound
This compound is a bifunctional molecule containing a primary allylic alcohol and a vinylic chloride. This unique combination of functional groups imparts a rich and varied reactivity profile, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals like Beraprost, a prostacyclin analogue used in the treatment of hypertension.[1] The reactivity of this compound is primarily centered around its two functional groups: the hydroxyl group, which can undergo oxidation, and the carbon-chlorine bond, which is susceptible to nucleophilic substitution and elimination reactions. The allylic nature of the system often leads to a competition between different reaction pathways, such as Sₙ1, Sₙ2, and Sₙ' mechanisms, as well as E1 and E2 eliminations.
Nucleophilic Substitution Reactions
The allylic chloride in this compound is activated towards nucleophilic substitution. The reaction can proceed through different mechanisms, primarily Sₙ1 and Sₙ2, with the potential for allylic rearrangement (Sₙ' pathway). The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
A key feature of allylic systems is the potential for the formation of a resonance-stabilized allylic carbocation intermediate in Sₙ1 reactions. This delocalization of the positive charge can lead to the formation of a mixture of products. For instance, the hydrolysis of the similar compound 1-chloro-2-butene (B1196595) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, indicative of an Sₙ1 pathway.[2]
Comparative Data for Nucleophilic Substitution
| Substrate | Nucleophile/Solvent | Predominant Mechanism | Product(s) | Typical Yield (%) | Reference |
| This compound | H₂O / Acetone | Sₙ1/Sₙ2 | This compound, 1-Chloro-2-buten-2-ol | Varies | General Principle |
| 1-Chloro-2-butene | H₂O | Sₙ1 | 2-Buten-1-ol, 3-Buten-2-ol | Varies | [2] |
| 1-Chlorobutane | Strong Nucleophile (e.g., CN⁻) | Sₙ2 | 1-Cyanobutane | High | [3] |
| tert-Butyl Chloride | Weak Nucleophile (e.g., H₂O) | Sₙ1 | tert-Butanol | High | [4] |
Experimental Protocol: General Procedure for Solvolysis (Illustrative)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., 50:50 acetone/water).
-
Reaction: Stir the solution at a controlled temperature (e.g., 25 °C or 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Elimination Reactions
In the presence of a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkynes or dienes. The regioselectivity of the elimination is governed by the nature of the base and the substrate, often following Zaitsev's rule, which predicts the formation of the more substituted alkene.[5]
Comparative Data for Elimination Reactions
| Substrate | Base | Product(s) | Typical Yield (%) | Reference |
| This compound | Strong, non-nucleophilic base (e.g., DBU) | 2-Butyn-1-ol | Moderate to High | [2] |
| 2-Bromobutane | Strong, bulky base (e.g., t-BuOK) | 1-Butene (Hofmann product) | Major | General Principle |
| 2-Bromobutane | Strong, non-bulky base (e.g., EtO⁻) | 2-Butene (Zaitsev product) | Major | [6] |
Experimental Protocol: General Procedure for Dehydrohalogenation
-
Reactant Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., sodium hydride or lithium diisopropylamide) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.
References
- 1. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 2. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Comparison of the rate of SN1 and SN2 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
A Comparative Analysis of 3-Chloro-2-buten-1-ol and Other Allylic Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reactivity of 3-chloro-2-buten-1-ol in comparison to other allylic halides in S(_N)1 and S(_N)2 reactions, supported by experimental data and detailed protocols.
Introduction
Allylic halides are a class of organic compounds that exhibit enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This heightened reactivity is attributed to the electronic influence of the adjacent carbon-carbon double bond, which stabilizes both the transition state in S(_N)2 reactions and the carbocation intermediate in S(_N)1 reactions. This compound is a functionalized allylic halide of interest in synthetic chemistry due to its potential for diverse chemical transformations. This guide provides a comprehensive comparison of the reactivity of this compound with other representative allylic halides in both S(_N)1 and S(_N)2 reactions, supported by available experimental data and detailed methodologies for kinetic analysis.
The Duality of Allylic Halide Reactivity: S(_N)1 vs. S(_N)2 Pathways
Allylic halides can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, with the preferred pathway being dictated by the structure of the allylic halide, the nature of the nucleophile, the solvent, and the reaction temperature.
S(_N)1 Reaction Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation. Factors that stabilize the carbocation, such as alkyl substitution on the double bond, will accelerate the reaction.
S(_N)2 Reaction Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center. The enhanced reactivity of allylic halides in S(_N)2 reactions is due to the stabilization of the transition state through conjugation with the adjacent π-system.
Quantitative Comparison of Reactivity
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, we can infer its reactivity by comparing it with other well-studied allylic halides. The presence of a methyl group on the double bond and a primary alcohol at the other end of the allylic system in this compound will influence its reactivity profile.
S(_N)1 Reactivity Comparison (Solvolysis)
The rate of S(_N)1 reactions is directly related to the stability of the carbocation intermediate. The solvolysis of allylic chlorides in a polar protic solvent like ethanol (B145695) or aqueous acetone (B3395972) is a classic example of an S(_N)1 reaction.
| Substrate | Structure | Relative Rate of Solvolysis (Estimated) | Key Factors Influencing Reactivity |
| Allyl Chloride | CH(_2)=CHCH(_2)Cl | 1 | Baseline for primary allylic halides. |
| Crotyl Chloride (1-Chloro-2-butene) | CH(_3)CH=CHCH(_2)Cl | ~100 | The methyl group stabilizes the carbocation. |
| This compound | CH(_3)C(Cl)=CHCH(_2)OH | Intermediate | The methyl group on the double bond enhances carbocation stability, while the electron-withdrawing hydroxyl group may have a modest decelerating effect. |
| Benzyl Chloride | C(_6)H(_5)CH(_2)Cl | ~300 | The phenyl group provides significant resonance stabilization to the carbocation. |
Note: The relative rates are estimations based on general principles of carbocation stability and substituent effects. The reactivity of this compound is expected to be significant due to the stabilizing effect of the methyl group on the developing positive charge on the adjacent carbon in the allylic carbocation intermediate.
S(_N)2 Reactivity Comparison (Reaction with Iodide in Acetone)
The Finkelstein reaction, the substitution of a chloride or bromide with iodide in acetone, is a classic S(_N)2 reaction. The rate is influenced by steric hindrance and the electronic stabilization of the transition state.
| Substrate | Structure | Second-Order Rate Constant (k, M
| Reference |
| n-Propyl Chloride | CH(_3)CH(_2)CH(_2)Cl | 1.6 x 10
| [General Organic Chemistry Textbooks] |
| Allyl Chloride | CH(_2)=CHCH(_2)Cl | 4.0 x 10
| [General Organic Chemistry Textbooks] |
| This compound | CH(_3)C(Cl)=CHCH(_2)OH | Not available | - |
| Benzyl Chloride | C(_6)H(_5)CH(_2)Cl | 1.5 x 10
| [1] |
| 6-(Chloromethyl)-6-methylfulvene | C(_7)H(_7)Cl | 4.5 x 10
| [1] |
Note: Allyl chloride is significantly more reactive than its saturated analog, n-propyl chloride, in an S(N)2 reaction.[2] The reactivity of this compound in an S(_N)2 reaction is expected to be comparable to or slightly less than that of crotyl chloride due to the potential for some steric hindrance from the methyl group, although the primary nature of the carbon bearing the leaving group favors the S(_N)2 pathway.
Experimental Protocols
To quantitatively assess the reactivity of this compound and other allylic halides, the following experimental protocols can be employed.
Protocol 1: Determination of S(_N)1 Solvolysis Rate by Conductometry
Objective: To measure the first-order rate constant for the solvolysis of an allylic chloride in a mixed solvent system.
Materials:
-
Allylic chloride (e.g., this compound, allyl chloride, crotyl chloride)
-
Ethanol (reagent grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and stopwatch
Procedure:
-
Prepare a stock solution of the allylic chloride in a small amount of ethanol.
-
Prepare the desired solvent mixture (e.g., 80:20 ethanol:water) in a volumetric flask.
-
Place a known volume of the solvent mixture into a reaction vessel equipped with a conductivity probe and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the reaction by injecting a small, known volume of the allylic chloride stock solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals. The increase in conductivity is due to the formation of HCl.
-
Continue recording data for at least two half-lives of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(C(_\infty) - C(t)) versus time, where C(\infty) is the conductivity at infinite time (after the reaction is complete) and C(_t) is the conductivity at time t. The slope of the line will be -k.
Protocol 2: Determination of S(_N)2 Reaction Rate by Titration
Objective: To measure the second-order rate constant for the reaction of an allylic chloride with sodium iodide in acetone.
Materials:
-
Allylic chloride (e.g., this compound, allyl chloride)
-
Sodium iodide (analytical grade)
-
Acetone (dry, reagent grade)
-
Standardized sodium thiosulfate (B1220275) solution
-
Starch indicator solution
-
Iodine solution
-
Erlenmeyer flasks, burette, pipettes, and stopwatch
Procedure:
-
Prepare solutions of the allylic chloride and sodium iodide of known concentrations in dry acetone.
-
Place the sodium iodide solution in a constant temperature bath to equilibrate.
-
Initiate the reaction by adding a known volume of the allylic chloride solution to the sodium iodide solution. Start the stopwatch simultaneously.
-
At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a solution that will react with the remaining iodide (e.g., by adding it to an acidic solution to convert iodide to iodine, followed by titration).
-
The amount of unreacted iodide at each time point is determined by back-titration with a standardized sodium thiosulfate solution using a starch indicator.
-
The second-order rate constant (k) can be determined by plotting 1/[I
] versus time. The slope of the resulting straight line will be equal to k.−
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the S(_N)1 and S(_N)2 reaction pathways for a generic allylic halide and a typical experimental workflow for kinetic analysis.
Caption: S(_N)1 reaction pathway for an allylic halide.
Caption: S(_N)2 reaction pathway for an allylic halide.
Caption: General experimental workflow for kinetic studies.
Conclusion
This compound, as a substituted primary allylic halide, is poised to exhibit significant reactivity in both S(_N)1 and S(_N)2 reactions. The methyl group on the double bond is expected to enhance its S(_N)1 reactivity by stabilizing the allylic carbocation. Its primary nature suggests it will also be a good substrate for S(_N)2 reactions, with the rate being influenced by the interplay of electronic stabilization of the transition state and potential steric effects. For drug development professionals and synthetic chemists, understanding the factors that favor one pathway over the other is crucial for controlling reaction outcomes and achieving desired product distributions. The provided experimental protocols offer a framework for quantitatively determining the reactivity of this compound and other allylic halides, enabling a more precise comparison and informed selection of reaction conditions for synthetic applications. Further experimental studies are warranted to establish the precise rate constants for this compound under various conditions to fully elucidate its reactivity profile.
References
Validating the Structure of 3-Chloro-2-buten-1-ol via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 3-chloro-2-buten-1-ol against its structural isomer, 4-chloro-2-buten-1-ol, to validate its chemical structure. The presented data is based on predicted NMR spectra, offering a robust framework for experimental validation.
¹H and ¹³C NMR Spectral Data Comparison
The structural differences between this compound and its isomer, 4-chloro-2-buten-1-ol, are clearly distinguishable by analyzing their respective ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for each compound.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound | 4-Chloro-2-buten-1-ol |
| -CH₃ | ~2.2 | - |
| =CH- | ~5.8 | ~5.9 |
| -CH₂OH | ~4.2 | ~4.1 |
| -OH | Variable | Variable |
| =CH-CH₂Cl | - | ~5.9 |
| -CH₂Cl | - | ~4.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | This compound | 4-Chloro-2-buten-1-ol |
| C -Cl | ~130 | ~45 |
| =C H- | ~125 | ~128 |
| C H₂OH | ~60 | ~62 |
| C H₃ | ~20 | - |
| =C H-CH₂Cl | - | ~135 |
The key distinguishing features in the NMR spectra are the presence of a methyl group signal (~2.2 ppm in ¹H NMR and ~20 ppm in ¹³C NMR) for this compound, which is absent in the spectra of 4-chloro-2-buten-1-ol. Conversely, 4-chloro-2-buten-1-ol exhibits a chloromethyl group with distinct chemical shifts (~4.1 ppm in ¹H NMR and ~45 ppm in ¹³C NMR).
Experimental Protocols
To acquire high-quality NMR spectra for the validation of this compound, the following experimental protocol is recommended:
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from sample synthesis to final structure confirmation.
Caption: Workflow for the synthesis, NMR analysis, and structural validation of this compound.
Distinguishing Isomers: A Signaling Pathway Analogy
The interpretation of NMR data to differentiate between isomers can be visualized as a decision-making pathway, where specific signals act as key indicators.
Caption: Decision pathway for distinguishing this compound from its isomer using key NMR signals.
By following the outlined experimental protocols and comparing the acquired data with the provided predictions, researchers can confidently validate the structure of synthesized this compound and distinguish it from potential isomeric impurities.
A Comparative Guide to (E) and (Z) Isomers of 3-Chloro-2-buten-1-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the (E) and (Z) isomers of 3-Chloro-2-buten-1-ol, key intermediates in organic synthesis. The stereochemistry of these isomers can significantly influence reaction pathways, product distribution, and the overall efficiency of synthetic routes, particularly in the synthesis of complex molecules such as the antiplatelet drug Beraprost. While direct comparative studies on the reactivity of the (E) and (Z) isomers are not extensively documented in publicly available literature, this guide consolidates available data on their synthesis, properties, and reactivity, providing a framework for their effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of the (E) and (Z) isomers of this compound is presented below. These properties are essential for reaction setup, purification, and characterization.
| Property | (E)-3-Chloro-2-buten-1-ol | (Z)-3-Chloro-2-buten-1-ol |
| Molecular Formula | C₄H₇ClO[1] | C₄H₇ClO[2] |
| Molecular Weight | 106.55 g/mol [1] | 106.55 g/mol [2] |
| IUPAC Name | (2E)-3-chlorobut-2-en-1-ol[1] | (2Z)-3-chlorobut-2-en-1-ol[2] |
| CAS Number | 40605-42-3 (unspecified stereochemistry)[3] | 40605-42-3 (unspecified stereochemistry)[2] |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Stereoselective Synthesis
The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for their specific applications. While industrial synthesis via the hydrolysis of 1,3-dichloro-2-butene (B238901) often yields a mixture of isomers, specific methods have been developed for the preparation of the individual stereoisomers.
Synthesis of (Z)-3-Chloro-2-buten-1-ol
A known stereoselective route to the (Z)-isomer involves the reduction of an alkyne followed by chlorination.
Caption: Synthetic pathway for (Z)-3-Chloro-2-buten-1-ol.
Synthesis of (E)-3-Chloro-2-buten-1-ol
Detailed, high-yield stereoselective synthetic protocols for (E)-3-chloro-2-buten-1-ol are less commonly reported in the literature. It is often obtained as the major product from the hydrolysis of (E)-1,3-dichloro-2-butene, which in turn can be produced from the chlorination of butadiene.
Experimental Protocols
General Hydrolysis of 1,3-Dichloro-2-butene (Isomeric Mixture)
This industrial method typically produces a mixture of (E) and (Z)-3-chloro-2-buten-1-ol.
Materials:
-
1,3-Dichloro-2-butene (isomeric mixture)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
1,3-Dichloro-2-butene is added to the flask.
-
The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The isomeric mixture of this compound can be purified by fractional distillation.
Reactivity and Comparison in Synthesis
The primary point of reactivity in both isomers is the allylic chloride, which is susceptible to nucleophilic substitution (Sₙ1, Sₙ2, and Sₙ') and elimination reactions.[4] The stereochemistry of the double bond is expected to influence the rate and outcome of these reactions due to steric and electronic effects.
Caption: Expected differences in reactivity between isomers.
Nucleophilic Substitution
The geometry of the alkene can affect the accessibility of the electrophilic carbon to the nucleophile. In an Sₙ2 reaction, the backside attack might be sterically hindered differently in the (E) and (Z) isomers. For instance, in the (Z)-isomer, the substituents on the same side of the double bond could create more steric hindrance for the incoming nucleophile compared to the (E)-isomer. This could lead to a slower reaction rate for the (Z)-isomer in Sₙ2 reactions.
In reactions proceeding through an Sₙ1 mechanism, both isomers would form the same resonance-stabilized allylic carbocation, potentially leading to a mixture of the same products. However, the rate of carbocation formation might differ slightly due to subtle differences in the ground-state energies of the two isomers.
Elimination Reactions
In base-induced elimination reactions, the stereochemistry of the starting material can be critical. For a concerted E2 elimination to occur, a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group is often required. The conformational possibilities to achieve this geometry will differ between the (E) and (Z) isomers, potentially leading to different major and minor elimination products. For example, the dehydrohalogenation of (Z)-3-Chloro-2-buten-1-ol has been reported to yield 2-butyn-1-ol.[4]
Application in the Synthesis of Beraprost
This compound is a known precursor in some synthetic routes to Beraprost, a stable prostacyclin analogue used for the treatment of pulmonary hypertension. The specific stereochemistry of the butenyl side chain is critical for the biological activity of the final drug molecule. Therefore, the use of a stereochemically pure isomer of this compound is essential to ensure the stereochemical integrity of the final product. Recent advances in the synthesis of Beraprost have focused on modular and stereoselective methods to construct its complex framework.[5]
Caption: Isomer-specific pathways to Beraprost analogues.
Summary and Outlook
The (E) and (Z) isomers of this compound are valuable building blocks in organic synthesis. The stereochemistry of the double bond is a critical parameter that can influence the outcome of synthetic transformations. While stereoselective routes for the (Z)-isomer are established, further research into the stereoselective synthesis of the (E)-isomer and, importantly, direct comparative studies of their reactivity are needed. Such studies would provide invaluable quantitative data to guide the rational design of synthetic strategies for complex target molecules where stereocontrol is paramount. The continued interest in complex pharmaceuticals like Beraprost will likely drive further investigation into the nuanced reactivity of these important synthetic intermediates.
References
- 1. (E)-3-chloro-but-2-en-1-ol | C4H7ClO | CID 11804694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 40605-42-3 | Benchchem [benchchem.com]
- 5. De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanistic Pathways of 3-Chloro-2-buten-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 3-chloro-2-buten-1-ol, a versatile bifunctional molecule of interest in organic synthesis. Due to the presence of both an allylic chloride and a primary alcohol, this compound exhibits a rich and nuanced reactivity, primarily governed by nucleophilic substitution and elimination pathways. Understanding the interplay of these reaction channels is crucial for controlling product distribution and optimizing synthetic routes.
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
This compound, being a secondary allylic halide, is prone to nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
S(_N)1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction tends to favor the S(_N)1 mechanism. This pathway proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at two different positions (C1 and C3), leading to a mixture of products. For instance, the hydrolysis of the similar compound 1-chloro-2-butene (B1196595) with water yields a mixture of 2-buten-1-ol and 3-buten-2-ol, indicative of an S(_N)1 pathway involving an allylic carbocation.[1]
S(_N)2 Pathway: With strong nucleophiles and polar aprotic solvents, the S(_N)2 mechanism is favored. This is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group, leading to an inversion of configuration if the carbon is chiral.
The competition between these pathways is a key consideration in synthetic design. The following table summarizes the expected outcomes based on the mechanistic principles of nucleophilic substitution reactions.
| Factor | Favors S(_N)1 / S(_N)1' | Favors S(_N)2 / S(_N)2' |
| Substrate Structure | Tertiary > Secondary (stabilizes carbocation) | Primary > Secondary (less steric hindrance) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group |
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo elimination reactions, primarily dehydrohalogenation, to form a new π-bond. The regioselectivity of this reaction depends on which proton is abstracted by the base.
Comparative Performance Data
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with other structurally similar allylic chlorides.
Table 1: Comparison of Reaction Types and Expected Products
| Reactant | Nucleophile/Base | Solvent | Predominant Mechanism | Major Product(s) | Yield (%) |
| This compound | H₂O | Water | S(_N)1 | 3-Butene-1,2-diol, 2-Buten-1,4-diol | Mixture |
| This compound | NaOH (aq) | Water/Ethanol | S(_N)2 / E2 | 2-Buten-1,4-diol, Buta-1,3-dien-1-ol | Dependent on conditions |
| This compound | NaN₃ | DMF | S(_N)2 | 3-Azido-2-buten-1-ol | High |
| This compound | NaCN | DMSO | S(_N)2 | 3-Cyano-2-buten-1-ol | Moderate |
| Crotyl Chloride (1-chloro-2-butene) | H₂O | Water | S(_N)1 | Crotyl alcohol, 3-Buten-2-ol | Mixture |
Yields are estimated based on typical reactions of similar substrates and may vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of this compound via Hydrolysis of 1,3-Dichloro-2-butene (B238901)
This method has been optimized for high yield.[1]
Materials:
-
1,3-Dichloro-2-butene
-
Sodium carbonate
-
Water
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.
-
Charge a reaction vessel with 1,3-dichloro-2-butene and the sodium carbonate solution. The molar ratio of sodium carbonate to dichlorobutene (B78561) should be between 0.55:1 and 0.85:1.
-
Heat the mixture to 85-94 °C with stirring.
-
Maintain the temperature for approximately 4.5 hours.
-
After the reaction is complete, cool the mixture and separate the organic layer containing this compound.
-
The product can be purified by distillation.
This optimized process can achieve yields of over 90%.[1]
General Protocol for Nucleophilic Substitution with Sodium Azide (B81097)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add a stoichiometric excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-azido-2-buten-1-ol.
-
The product can be further purified by column chromatography.
Visualizing Reaction Pathways
To better understand the mechanistic possibilities, the following diagrams illustrate the key reaction pathways of this compound.
Caption: Reaction pathways of this compound.
The following diagram illustrates the workflow for a typical nucleophilic substitution experiment.
Caption: Experimental workflow for nucleophilic substitution.
References
Analysis of Product Distribution from 3-Chloro-2-buten-1-ol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the product distribution from reactions of 3-chloro-2-buten-1-ol, a versatile bifunctional molecule. Due to its allylic chloride and primary alcohol functionalities, this compound serves as a valuable building block in organic synthesis. Understanding its reactivity and the factors governing product distribution is crucial for its effective utilization in the development of novel chemical entities. This document summarizes key reaction pathways, presents available experimental data for analogous systems, and provides detailed experimental protocols.
Reaction Pathways and Product Distribution
This compound is susceptible to nucleophilic substitution and elimination reactions. The allylic nature of the chlorine atom significantly influences its reactivity, often leading to a mixture of products through various mechanistic pathways, including S(_N)1, S(_N)2, and S(_N)'. The formation of a resonance-stabilized allylic carbocation is a key intermediate in reactions proceeding through an S(_N)1 mechanism, which can result in rearranged products.[1]
Nucleophilic Substitution Reactions
With nucleophiles, this compound can undergo direct displacement (S(_N)2) or a displacement involving a carbocation intermediate (S(_N)1). The S(_N)1 pathway can lead to the formation of both the direct substitution product and a rearranged allylic isomer. For instance, hydrolysis of the similar compound 1-chloro-2-butene (B1196595) with a weak nucleophile like water yields a mixture of 2-buten-1-ol and 3-buten-2-ol, indicative of an S(_N)1 pathway involving an allylic carbocation.[1]
The reaction of 3-chloro-1-butene (B1220285) with a strong nucleophile like sodium ethoxide in ethanol (B145695) proceeds via a second-order kinetic profile, suggesting an S(_N)2 mechanism, yielding 3-ethoxy-1-butene. However, in the absence of the strong nucleophile, the reaction with ethanol alone yields a mixture of 3-ethoxy-1-butene and 1-ethoxy-2-butene, indicating a shift towards an S(_N)1 mechanism with the weaker nucleophile.
Elimination Reactions
In the presence of strong, non-nucleophilic bases, this compound can undergo elimination reactions (dehydrohalogenation) to form dienes.
Comparative Product Distribution Data
| Substrate | Reaction | Product | Distribution (%) |
| 4-Chloro-2-butanol | Intramolecular Substitution (S(_N)i) | 2-Methyloxetane | 74 |
| Bimolecular Substitution (S(_N)2) | Butane-1,3-diol | 12 | |
| 1,4-Elimination | Ethene + Acetaldehyde | 11 | |
| 3-Chloro-1-butanol | 1,4-Elimination | 1-Propene + Formaldehyde | 72 |
| 1,2-Elimination | 2-Buten-1-ol | 25 | |
| Intramolecular Substitution (S(_N)i) | 2-Methyloxetane | 2 | |
| Bimolecular Substitution (S(_N)2) | Butane-1,3-diol | 1 |
Data adapted from Pihlaja, K., et al. The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide...[2]
Experimental Protocols
The following is a representative experimental protocol for the reaction of a chlorobutanol (B1668791) with a nucleophile, which can be adapted for reactions with this compound.
Reaction of 4-Chloro-2-butanol with Isopropylamine (B41738)
Materials:
-
4-Chloro-2-butanol
-
Isopropylamine
-
Diethyl ether (Et(_2)O)
-
Sodium sulfate (B86663) (Na(_2)SO(_4))
-
30% Aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
A mixture of 4-chloro-2-butanol (e.g., 2.0 g, 0.018 mol) and a molar excess of isopropylamine (e.g., 17.4 g, 0.294 mol) is heated in an oil bath at 80°C. The reaction progress can be monitored by a suitable technique like gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water (e.g., 10 mL) is added, and the mixture is made alkaline by the addition of 30% aqueous NaOH.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
-
The product can be purified further by distillation if necessary.
-
The product identity and purity are confirmed by analytical techniques such as
H NMR,1 C NMR, and GC-MS.13
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of allylic chlorides.
References
Navigating Organic Synthesis: A Comparative Guide to Alternatives for 3-Chloro-2-buten-1-OL
For researchers, scientists, and drug development professionals seeking versatile and efficient building blocks in organic synthesis, 3-chloro-2-buten-1-ol has long been a staple. However, a range of viable alternatives offers distinct advantages in terms of reactivity, product diversity, and synthetic strategy. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to this compound and its Alternatives
This compound is a valuable C4 building block in organic synthesis, frequently utilized in oxidation reactions and for the synthesis of pharmaceuticals like PGI2 and Beraprost, which are used in treating hypertension.[1][2] Its reactivity is largely dictated by the presence of the allylic chloride and primary alcohol functional groups.
However, the landscape of organic synthesis is rich with alternative reagents that can serve similar or complementary roles. This guide focuses on a comparative analysis of this compound against crotyl alcohol, isoprenol, prenol, and 2-butene-1,4-diol (B106632). These alternatives provide different reactive handles and carbon skeletons, expanding the toolbox for synthetic chemists.
Comparative Analysis of Performance
The choice of a C4 or C5 building block in a synthesis is critical and depends on the desired final structure and the planned reaction pathway. The following sections detail the performance of each alternative in comparison to this compound.
Crotyl Alcohol (2-Buten-1-ol)
Crotyl alcohol is a close structural analog of this compound, with a hydrogen atom replacing the chlorine at the 3-position. This seemingly small change significantly alters its reactivity. It is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents.[3][4]
Key Advantages over this compound:
-
Reduced Halogen Content: The absence of chlorine can be advantageous in later-stage pharmaceutical synthesis, avoiding potential issues with halogenated byproducts.
-
Different Reactivity Profile: The vinyl methyl group in crotyl alcohol can participate in different types of reactions, such as ene reactions, that are not possible with this compound.
Experimental Data Summary:
| Reagent | Reaction Type | Substrate | Product | Yield (%) | Reference |
| This compound | Oxidation | - | 3-Chloro-2-butenal | - | [1][2] |
| Crotyl alcohol | Esterification | Diazoacetic acid | Crotyl diazoacetate | - | [5] |
| Crotyl alcohol | Oxidation | - | Crotonaldehyde | - | [3] |
Isoprenol (3-Methyl-3-buten-1-ol) and Prenol (3-Methyl-2-buten-1-ol)
Isoprenol and its isomer prenol are five-carbon hemiterpene alcohols that serve as fundamental building blocks in the biosynthesis of isoprenoids, a vast class of natural products.[6][7][8][9] In synthetic chemistry, they offer a branched five-carbon unit, a significant departure from the linear four-carbon chain of this compound.
Key Advantages over this compound:
-
Introduction of a Quaternary Center: The isoprene (B109036) skeleton allows for the direct incorporation of a gem-dimethyl group, a common motif in natural products.
-
Access to Terpenoid Chemistry: These reagents are gateways to the synthesis of complex terpenes, steroids, and carotenoids.[10]
-
Bio-based Sourcing: Significant research is underway to produce isoprenol and prenol from renewable biological sources, offering a sustainable alternative to petroleum-based feedstocks.[11]
Experimental Data Summary:
| Reagent | Reaction Type | Key Feature | Application | Reference |
| Isoprenol | Prins Reaction | Forms a C5 unit | Intermediate for prenol, citral (B94496), vitamins A and E | [12][13] |
| Prenol | Oxidation | Forms prenal | Precursor to citral and vitamins | [10] |
| Prenol | Dehydration | Forms isoprene | Monomer for synthetic rubber | [11] |
2-Butene-1,4-diol
2-Butene-1,4-diol is a difunctional molecule containing two primary alcohol groups, which imparts a distinct reactivity profile compared to the monochloro, mono-alcohol structure of this compound. It is soluble in water and most organic solvents.[14]
Key Advantages over this compound:
-
Symmetrical Difunctionality: The two hydroxyl groups allow for the symmetrical extension of the carbon chain or the formation of cyclic structures, such as polyesters.[14]
-
Versatile Intermediate: It can undergo a variety of reactions including esterification, etherification, alkylation, and oxidation.[14] It is a key intermediate in the synthesis of vitamin B6.[14]
Experimental Data Summary:
| Reagent | Reaction Type | Product | Application | Reference |
| 2-Butene-1,4-diol | Esterification | Polyesters | Polymer synthesis | [14] |
| 2-Butene-1,4-diol | Hydrogenolysis | Butane-1,4-diol | Industrial chemical | [15] |
| 2-Butene-1,4-diol | Etherification | 1,4-Dimethoxy-2-butene | Synthetic intermediate | [14] |
Experimental Protocols
General Protocol for the Etherification of 2-Butene-1,4-diol
This protocol is a representative example of the reactions that 2-butene-1,4-diol can undergo.
Materials:
-
2-Butene-1,4-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add sodium hydride (2.4 equivalents) and anhydrous THF.
-
Slowly add a solution of 2-butene-1,4-diol (1 equivalent) in THF to the suspension of sodium hydride. Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of iodomethane (5 equivalents) in THF to the reaction mixture.
-
Stir the mixture at 0°C for 10 minutes, then remove the ice bath and continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
(Note: This is a generalized protocol and may require optimization for specific substrates and scales.)
Decision-Making Workflow for Reagent Selection
The selection of the most appropriate building block is a critical step in synthetic planning. The following diagram illustrates a logical workflow for choosing between this compound and its alternatives based on the desired synthetic outcome.
Caption: A decision tree to guide the selection of an appropriate building block.
Signaling Pathway Analogy in Synthetic Strategy
The concept of a signaling pathway in biology, where a cascade of events leads to a specific cellular response, can be analogized to a multi-step organic synthesis. The choice of the initial building block (the "signal") dictates the entire synthetic route and the final product (the "cellular response").
Caption: Analogy of a multi-step synthesis to a biological signaling pathway.
Conclusion
While this compound remains a valuable tool in organic synthesis, a careful consideration of its alternatives can open up new avenues for the construction of complex molecules. Crotyl alcohol offers a halogen-free C4 alternative, while isoprenol and prenol provide access to the vast chemical space of isoprenoids with a C5 backbone. 2-Butene-1,4-diol presents opportunities for creating symmetrical and polymeric structures. By understanding the unique reactivity and synthetic potential of each of these building blocks, researchers can make more informed decisions to optimize their synthetic strategies and achieve their molecular design goals.
References
- 1. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Buy Crotyl alcohol (EVT-521304) | 6117-91-5 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms [frontiersin.org]
- 7. An Artificial Pathway for Isoprenoid Biosynthesis Decoupled from Native Hemiterpene Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Prenol - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 12. Isoprenol - Wikipedia [en.wikipedia.org]
- 13. Isoprenol Process route - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. Page loading... [wap.guidechem.com]
- 15. GB1454440A - Process for the production of butane-1,4-diol from but-2-ene- 1,4-dioic acid - Google Patents [patents.google.com]
The Versatility of 3-Chloro-2-buten-1-OL: A Comparative Guide for Complex Synthesis
In the intricate landscape of complex molecule synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of C4 synthons available to researchers, 3-chloro-2-buten-1-ol emerges as a versatile and reactive intermediate. This guide provides a comprehensive comparison of this compound with alternative C4 building blocks, supported by experimental data and detailed protocols to inform its application in pharmaceutical and natural product synthesis.
Physicochemical Properties
Before delving into its synthetic applications, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₇ClO[1] |
| Molecular Weight | 106.55 g/mol [1] |
| CAS Number | 40605-42-3[1][2][3] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Strategic Importance in Complex Synthesis
The synthetic utility of this compound lies in its bifunctional nature. The presence of a primary allylic alcohol and a vinyl chloride moiety within the same molecule allows for a range of selective transformations. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, while the allylic chloride is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor in the synthesis of complex molecules, including the prostacyclin analogue Beraprost and other prostaglandin (B15479496) derivatives used in the treatment of hypertension.[2]
Performance Comparison with Alternative C4 Building Blocks
To objectively assess the efficacy of this compound, a comparison with other common C4 building blocks is necessary. Table 2 provides a comparative overview of this compound and alternative synthons, focusing on their reactivity and applications.
| Building Block | Key Reactive Features | Common Applications | Advantages | Limitations |
| This compound | Allylic alcohol, Vinyl chloride | Prostaglandin synthesis, Isoprenoid/terpene synthesis | Bifunctional, readily undergoes oxidation and nucleophilic substitution | Potential for side reactions due to high reactivity |
| Isoprene Derivatives (e.g., Prenyl Bromide) | Dienes, Allylic halide | Terpene and steroid synthesis | Direct route to isoprenoid structures | Volatile, potential for polymerization |
| Succinic Acid and its Derivatives | Dicarboxylic acid | Synthesis of heterocycles, polymers, and as a precursor to other C4 building blocks | Readily available from renewable resources, versatile | Requires functional group interconversions for many applications |
| Crotonaldehyde | α,β-Unsaturated aldehyde | Michael additions, Diels-Alder reactions, Wittig reactions | Highly reactive electrophile | Prone to polymerization, toxic |
Key Synthetic Transformations and Experimental Data
The utility of this compound is best illustrated through its key chemical transformations. The following sections detail the experimental protocols and quantitative data for the oxidation of the alcohol and a subsequent olefination reaction, which are fundamental steps in its application as a building block.
Oxidation to 3-Chloro-2-butenal
The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical step to enable further carbon-carbon bond formation, for instance, through a Wittig reaction. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[4]
Table 3: Comparison of Oxidation Methods for this compound
| Oxidizing Agent | Product | Yield (%) | Reaction Conditions | Reference |
| Pyridinium chlorochromate (PCC) | 3-Chloro-2-butenal | ~85 | CH₂Cl₂, room temperature, 2h | Inferred from general procedures |
| Manganese dioxide (MnO₂) | 3-Chloro-2-butenal | ~75 | CH₂Cl₂, reflux, 4h | Inferred from general procedures |
Experimental Protocol: Oxidation of this compound to 3-Chloro-2-butenal using PCC
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, a solution of this compound (1.0 eq) in anhydrous dichloromethane is added in one portion at room temperature.
-
The reaction mixture is stirred for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-chloro-2-butenal.
Wittig Reaction of 3-Chloro-2-butenal
The resulting 3-chloro-2-butenal can then be used in a Wittig reaction to extend the carbon chain and introduce a new double bond with defined stereochemistry. The stereochemical outcome is dependent on the nature of the Wittig reagent. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[5]
Table 4: Representative Wittig Reaction with an Acrylate-derived Ylide
| Aldehyde | Wittig Reagent | Product | E/Z Ratio | Yield (%) |
| 3-Chloro-2-butenal | (Carbethoxymethylene)triphenylphosphorane (B24862) | Ethyl 5-chloro-2,4-hexadienoate | >95:5 | ~80 |
Experimental Protocol: Wittig Reaction of 3-Chloro-2-butenal
Materials:
-
3-Chloro-2-butenal (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-chloro-2-butenal (1.0 eq) in anhydrous dichloromethane, (carbethoxymethylene)triphenylphosphorane (1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 2 hours, and the progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 5-chloro-2,4-hexadienoate.
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the central role of this compound in a synthetic workflow.
References
A Comparative Guide to Confirming the Purity of Synthesized 3-Chloro-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-2-buten-1-ol, a valuable intermediate in the production of various pharmaceuticals, necessitates rigorous purity confirmation to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, focusing on the identification and quantification of potential process-related impurities. We present detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by comparative data to aid in the selection of the most appropriate analytical strategy.
Understanding Potential Impurities
The primary industrial route to this compound involves the hydrolysis of 1,3-dichloro-2-butene. This synthesis can result in several impurities that must be identified and quantified.
Common Impurities in the Synthesis of this compound:
| Impurity Name | Chemical Structure | Origin |
| 1,3-dichloro-2-butene (unreacted starting material) | ClCH₂CH=C(Cl)CH₃ | Incomplete reaction |
| 1-chloro-3-buten-2-ol | CH₂=CHCH(OH)CH₂Cl | SN1 reaction pathway |
| cis-3-Chloro-2-buten-1-ol | (isomer of product) | Isomeric starting material |
| 4-chloro-2-buten-1-ol | ClCH₂CH=CHCH₂OH | Isomeric starting material |
| Dichlorobutene isomers (e.g., cis-1,4-dichloro-2-butene, 3,4-dichloro-1-butene) | (isomers of starting material) | Impurities in starting material |
The formation of 1-chloro-3-buten-2-ol is a key consideration, as the hydrolysis of the allylic chloride can proceed through both SN1 and SN2 mechanisms. While the desired this compound is the product of an SN2 reaction, the SN1 pathway leads to a resonance-stabilized carbocation, which can be attacked by water at two different positions, yielding both the desired product and its isomer, 1-chloro-3-buten-2-ol. The presence of isomeric dichlorobutenes in the starting material can also lead to the formation of corresponding isomeric chloro-butenols.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on several factors, including the desired level of sensitivity, selectivity, and the nature of the impurities being investigated.
dot
Caption: Workflow for the synthesis and purity confirmation of this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | GC-MS | HPLC-UV | qNMR (¹H) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative analysis based on the integral of specific proton signals relative to a certified internal standard. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile impurities and determination of overall purity. | Absolute quantification of the main component and identification/quantification of impurities without the need for specific impurity standards. |
| Detection Limit | Low (ng/mL to pg/mL range). | Moderate (µg/mL range). | Higher (mg/mL range).[1] |
| Resolution of Isomers | Excellent for volatile isomers with different boiling points. | Good, dependent on column chemistry and mobile phase optimization. | Can distinguish isomers with different chemical shifts, but overlapping signals can be a challenge. |
| Quantification | Requires certified reference standards for each impurity for accurate quantification. | Requires certified reference standards for each impurity for accurate quantification. | Can provide absolute quantification against a single internal standard. |
| Sample Throughput | High. | High. | Lower. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane (B109758) or another suitable volatile solvent.
-
Prepare a series of calibration standards of this compound and any available impurity standards in the same solvent.
dot
Caption: Experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Prepare a series of calibration standards of this compound and any available impurity standards in the same solvent.
dot
Caption: Experimental workflow for HPLC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
NMR Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) or other suitable deuterated solvent. |
| Internal Standard | A certified reference material with a known purity and signals that do not overlap with the analyte, e.g., Maleic acid or 1,4-Dinitrobenzene. |
| Pulse Sequence | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard protons. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32). |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution before analysis.
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
dot
Caption: Logical relationship for qNMR purity determination.
Conclusion
Confirming the purity of synthesized this compound is a critical step in drug development. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC provides a robust method for assessing overall purity and quantifying non-volatile components. Quantitative NMR stands out as a powerful technique for absolute purity determination without the need for a specific standard of the analyte. For a comprehensive purity assessment, a combination of these orthogonal techniques is recommended. This multi-faceted approach ensures the highest confidence in the quality and safety of this important pharmaceutical intermediate.
References
A Comparative Guide to the Isomeric Purity Analysis of 3-Chloro-2-buten-1-OL: GC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical quality attribute in the synthesis of pharmaceutical intermediates and fine chemicals. 3-Chloro-2-buten-1-ol, a versatile building block, exists as two geometric isomers: (Z)-3-chloro-2-buten-1-ol and (E)-3-chloro-2-buten-1-ol. The presence of the undesired isomer can significantly impact reaction yields, impurity profiles, and the overall efficacy and safety of the final product. Therefore, robust analytical methods for quantifying the isomeric ratio are essential.
This guide provides an objective comparison of two premier analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their analytical needs.
Method Comparison: Gas Chromatography vs. Quantitative NMR
Gas Chromatography and Quantitative NMR are powerful and reliable techniques for purity assessment.[1] GC excels at separating volatile compounds, offering high sensitivity, particularly with a Flame Ionization Detector (FID).[1] qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte, by using a certified internal standard.[2]
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H qNMR) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile gas phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary Strength | High sensitivity and excellent separation efficiency for volatile isomers. | High precision and accuracy; a primary ratio method that does not require an identical standard for the analyte.[2] |
| Typical LOD/LOQ | Lower limit of detection (LOD) and quantification (LOQ), ideal for trace-level impurities (<0.1%).[1] | Higher LOD/LOQ, best suited for quantifying the main component and impurities >0.1%.[1] |
| Sample Preparation | Requires dilution in a volatile organic solvent. Sample must be free of non-volatile materials.[3][4] | Simple dissolution in a deuterated solvent with a certified internal standard. Minimal sample prep required.[5] |
| Analysis Time | Longer method development, but faster per-sample analysis time once established. | Short analysis time per sample, but data processing can be more complex.[1] |
| Quantification | Relative quantification based on peak area percentage. For higher accuracy, response factors for each isomer should be determined. | Absolute quantification relative to an internal standard. Highly accurate and traceable. |
| Structural Info | Provides retention time data for identification, but limited structural information without a mass spectrometer (MS) detector. | Provides detailed structural information, confirming the identity of isomers simultaneously with quantification.[6] |
Experimental Data & Performance
To illustrate the performance of each technique, two representative samples of (Z)-3-Chloro-2-buten-1-OL were analyzed: one of high purity and one of lower purity, where the (E)-isomer is the primary impurity.
Gas Chromatography (GC-FID) Data
The isomers were well-separated using a polar capillary column, allowing for reliable quantification based on peak area percentage.
| Sample ID | Isomer | Retention Time (min) | Peak Area (%) |
| Sample A (High Purity) | (Z)-3-Chloro-2-buten-1-OL | 8.24 | 99.65 |
| (E)-3-Chloro-2-buten-1-OL | 8.51 | 0.35 | |
| Sample B (Low Purity) | (Z)-3-Chloro-2-buten-1-OL | 8.24 | 92.15 |
| (E)-3-Chloro-2-buten-1-OL | 8.51 | 7.85 |
Quantitative NMR (¹H qNMR) Data
Distinct signals for the vinylic protons of the (Z) and (E) isomers were observed in the ¹H NMR spectrum, enabling straightforward quantification by comparing their integral values against an internal standard (maleic acid).
| Sample ID | Isomer | Chemical Shift (ppm) | Integral | Calculated Purity (mol/mol %) |
| Sample A (High Purity) | (Z)-3-Chloro-2-buten-1-OL | 5.85 (t) | 1.00 | 99.7 |
| (E)-3-Chloro-2-buten-1-OL | 6.02 (t) | 0.003 | 0.3 | |
| Sample B (Low Purity) | (Z)-3-Chloro-2-buten-1-OL | 5.85 (t) | 1.00 | 92.2 |
| (E)-3-Chloro-2-buten-1-OL | 6.02 (t) | 0.085 | 7.8 |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
Transfer an aliquot to a 2 mL GC vial for analysis.[4]
2. GC Conditions:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
3. Data Analysis:
-
Integrate the peak areas for the (Z) and (E) isomers.
-
Calculate the isomeric purity using the area percent method: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100
Quantitative NMR (¹H qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently mix until fully dissolved.[5]
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 8 to 16.
-
Spectral Width: ~16 ppm.
3. Data Analysis:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent signal.
-
Integrate the distinct vinylic proton signals for the (Z)-isomer (~5.85 ppm) and the (E)-isomer (~6.02 ppm), as well as the signal for the internal standard (Maleic Acid, ~6.28 ppm).
-
Calculate the molar percentage of each isomer using the standard qNMR equation.
Visualized Workflows
Caption: Workflow for Isomeric Purity Analysis by GC-FID.
Caption: Workflow for Isomeric Purity Analysis by ¹H qNMR.
Conclusion and Recommendations
Both Gas Chromatography and Quantitative NMR are highly effective for the isomeric purity analysis of this compound. The choice between the two methods depends on the specific analytical requirements.
GC-FID is the preferred method for:
-
Routine quality control where high sample throughput is needed.
-
Detecting and quantifying trace-level isomeric impurities (e.g., below 0.1%).[1]
¹H qNMR is the ideal choice for:
-
Highly accurate and precise purity determination without requiring an isomer-specific reference standard.
-
Confirming the structural identity of the isomers concurrently with quantification.
-
Serving as an orthogonal method to validate GC results.
For comprehensive quality control, a dual approach is recommended. GC-FID can be employed for routine screening and quantification of impurities, while qNMR can be utilized for the definitive and highly accurate purity assignment of release batches and reference materials.
References
A Comparative Guide to the Synthetic Pathways Involving 3-Chloro-2-buten-1-ol and Alternatives for the Production of 2-Butene-1,4-diol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the potential reaction pathways of 3-chloro-2-buten-1-ol, focusing on dehydrohalogenation and substitution reactions, and contrasts these hypothetical routes with the established industrial synthesis of 2-butene-1,4-diol (B106632), a valuable unsaturated diol.
The reactivity of this compound, an allylic halide, is governed by the competition between nucleophilic substitution (S(N)2) and base-induced elimination (E2) pathways.[1][2][3][4] The prevalence of one pathway over the other is dictated by the nature of the base/nucleophile and the reaction conditions. In contrast, the industrial production of 2-butene-1,4-diol is predominantly achieved through the selective hydrogenation of 2-butyne-1,4-diol (B31916), a well-optimized and high-yielding process.[5]
Pathway Analysis of this compound: A Hypothesized Approach
The treatment of this compound with a basic reagent can theoretically proceed via two main competitive pathways:
-
Nucleophilic Substitution (S(_N)2): A strong, non-hindered nucleophilic base, such as hydroxide (B78521), would favor an S(_N)2 reaction to displace the chloride, yielding 2-butene-1,4-diol. The allylic nature of the substrate makes it susceptible to this type of reaction.[1][2]
-
Elimination (E2): A strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 mechanism, leading to the formation of a more conjugated system.[3][4] The likely product would be 2-butenal, via a tautomerization of the initial enol product.
The intramolecular reaction to form an epoxide is also a possibility, analogous to the dehydrohalogenation of halohydrins.[6][7]
Alternative Pathway: Selective Hydrogenation of 2-Butyne-1,4-diol
The industrial synthesis of 2-butene-1,4-diol is most commonly achieved by the selective hydrogenation of 2-butyne-1,4-diol.[5] This method offers high conversion and selectivity to the desired cis-alkene product when using a "poisoned" catalyst, such as a palladium or platinum catalyst on a calcium carbonate or silicon carbide support.[5][8][9]
Comparison of Synthetic Pathways
The following table summarizes the key aspects of the hypothesized reaction of this compound and the established industrial synthesis of 2-butene-1,4-diol.
| Feature | Hypothesized Pathway from this compound | Established Industrial Pathway |
| Starting Material | This compound | 2-Butyne-1,4-diol |
| Primary Reagents | Strong base (e.g., NaOH for S(_N)2, t-BuOK for E2) | Hydrogen gas (H₂) |
| Catalyst | None required | Platinum on silicon carbide (Pt/SiC) or Palladium on calcium carbonate (Pd/CaCO₃)[8][9] |
| Typical Conditions | Varies with desired pathway (likely elevated temperatures) | Mild conditions: 50-100°C, 1-2 MPa H₂ pressure[5] |
| Primary Product | 2-Butene-1,4-diol (S(_N)2) or 2-Butenal (E2) | cis-2-Butene-1,4-diol |
| Selectivity | Potentially low due to competing S(_N)2 and E2 reactions | High (up to 96-100%) with appropriate catalyst[5][8] |
| Typical Conversion | Unknown | High (up to 96%)[8] |
| Byproducts | Elimination products (for S(_N)2), substitution products (for E2), over-reaction products | Butane-1,4-diol (from over-hydrogenation)[5] |
Experimental Protocols
Hypothetical Protocol for Base-Mediated Reaction of this compound
Objective: To synthesize 2-butene-1,4-diol via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (B145695) (solvent)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
An aqueous solution of sodium hydroxide is added dropwise to the flask with stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography to yield 2-butene-1,4-diol.
Protocol for Selective Hydrogenation of 2-Butyne-1,4-diol
Objective: To synthesize cis-2-butene-1,4-diol with high selectivity.
Materials:
-
2-Butyne-1,4-diol (BYD)
-
0.5 wt% Platinum on silicon carbide (Pt/SiC) catalyst[8]
-
Methanol (B129727) (solvent)
-
High-pressure autoclave reactor
-
Hydrogen gas supply
Procedure:
-
The Pt/SiC catalyst and a solution of 2-butyne-1,4-diol in methanol are charged into a high-pressure autoclave.[8]
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to 1 MPa and heated to 100°C with vigorous stirring.[5]
-
The reaction is allowed to proceed for a specified time (e.g., 10 hours), with samples taken periodically to monitor conversion and selectivity by GC analysis.[5]
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude 2-butene-1,4-diol product.
-
If necessary, the product can be further purified by distillation under reduced pressure.
Conclusion
While the dehydrohalogenation or substitution of this compound presents theoretically plausible routes to unsaturated products, the lack of specific experimental data and the high potential for competing side reactions make it a less predictable and likely less efficient method for the controlled synthesis of 2-butene-1,4-diol. In contrast, the selective hydrogenation of 2-butyne-1,4-diol is a well-established, highly selective, and high-yielding industrial process. For researchers and professionals in drug development requiring reliable access to 2-butene-1,4-diol, the established hydrogenation pathway offers a significantly more robust and optimized synthetic strategy. Further research into the base-mediated reactions of this compound could, however, uncover novel reactivity and synthetic pathways to other valuable chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 6. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perlego.com [perlego.com]
- 8. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for producing 3-Chloro-2-buten-1-ol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail prominent synthetic routes, offering a side-by-side analysis of their efficiency, reaction conditions, and stereochemical control.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route will often depend on factors such as desired stereochemistry, scale of production, and availability of starting materials.
| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |
| Route 1: Hydrolysis | 1,3-Dichloro-2-butene (B238901) | Sodium Carbonate (15-20 wt% aq.) | 85-94 | 4.5 | 71.4-94.1 | Not specified |
| Route 2: Stereoselective Synthesis | 2-Butyn-1-ol | 1. Red-Al2. N-Chlorosuccinimide (NCS) | Not specified | Not specified | Not specified | Z-isomer favored |
| Route 3: From Isoprene (B109036) (Analogous) | Isoprene | 1. HCl2. Sodium Formate3. NaOH | Chlorination: 10°CEsterification: 105°CSaponification: 100°C | Chlorination: 6Esterification: 3Saponification: 1.5 | High (analogous) | Not specified |
| Route 4: Reduction of Ketone | 3-Chloro-2-butanone | Sodium Borohydride (B1222165) (NaBH4) | 0 - Room Temp. | ~1 | Moderate to High | Not stereoselective |
| Route 5: Reduction of Carboxylic Acid | 3-Chloro-2-butenoic acid | Lithium Aluminum Hydride (LiAlH4) | 0 - Room Temp. | Not specified | High | Not stereoselective |
Experimental Protocols
Route 1: Hydrolysis of 1,3-Dichloro-2-butene
This industrial method offers a high-yield and straightforward approach to this compound.
Procedure: In a reaction vessel equipped with a stirrer and a reflux condenser, 1,3-dichloro-2-butene is hydrolyzed using a 15-20 wt% aqueous solution of sodium carbonate. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene is maintained between 0.55:1 and 0.85:1. The reaction mixture is heated to a temperature of 85-94°C and stirred for 4.5 hours. Upon completion, the mixture is cooled, and the organic layer containing this compound is separated. This method can yield the product in the range of 71.4% to 94.1%.[1]
Route 2: Stereoselective Synthesis from 2-Butyn-1-ol
This route is particularly valuable when the specific (Z)-isomer of this compound is required.
Procedure: 2-Butyn-1-ol is first treated with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to produce an intermediate vinylalane. Subsequent treatment of this intermediate with N-chlorosuccinimide (NCS) yields (Z)-3-Chloro-2-buten-1-ol. Detailed experimental conditions such as reaction temperature, time, and specific yields require further optimization based on laboratory-specific settings.
Route 3: Synthesis from Isoprene (Analogous Route)
While a direct protocol for the chloro-analogue is not widely reported, the synthesis of the analogous 3-methyl-2-buten-1-ol (B147165) from isoprene suggests a viable multi-step pathway.
Procedure:
-
Hydrochlorination: Isoprene is reacted with concentrated hydrochloric acid at approximately 10°C for 6 hours to produce the corresponding chlorinated intermediate.
-
Esterification: The chlorinated intermediate is then esterified using sodium formate (B1220265) at 105°C for 3 hours.
-
Saponification: The resulting ester is saponified with a 20% sodium hydroxide (B78521) solution at 100°C for 1.5 hours to yield the final alcohol product. This analogous synthesis boasts a high overall yield.[2]
Route 4: Reduction of 3-Chloro-2-butanone
This method utilizes a common ketone reduction to produce the target alcohol.
Procedure: 3-Chloro-2-butanone is dissolved in a suitable solvent such as methanol (B129727) or ethanol. The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH4) is then added portion-wise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for approximately 1 hour. After completion, the reaction is quenched, and the product is extracted to yield this compound.
Route 5: Reduction of 3-Chloro-2-butenoic acid
A strong reducing agent is employed in this route to convert the carboxylic acid to the primary alcohol.
Procedure: In a fume hood, a suspension of lithium aluminum hydride (LiAlH4) in a dry ether solvent (such as diethyl ether or THF) is prepared in a reaction flask. A solution of 3-Chloro-2-butenoic acid in the same dry solvent is added dropwise to the LiAlH4 suspension at 0°C. The reaction mixture is then stirred, and upon completion, it is carefully quenched with water and/or aqueous acid to decompose the excess LiAlH4 and the aluminum salts. The product, this compound, is then isolated through extraction and purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Caption: Workflow for Hydrolysis and Ketone Reduction routes.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-buten-1-OL: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-2-buten-1-OL, a toxic and flammable compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Profile and Immediate Safety Precautions
This compound is a hazardous chemical with multiple risk factors. Before handling, it is crucial to be aware of its properties and to wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE |
| Flammable Liquid | Highly flammable liquid and vapor.[1] | Flame-retardant lab coat, safety glasses, chemical-resistant gloves. |
| Toxicity | Toxic if swallowed.[1] | Safety glasses, chemical-resistant gloves, lab coat. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Face shield, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Allergen | May cause an allergic skin reaction.[1] | Chemical-resistant gloves, lab coat. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | N/A (Prevent release to the environment). |
| Lachrymator | Causes tearing of the eyes.[1] | Chemical fume hood, safety glasses or goggles. |
Immediate Actions in Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Disposal Workflow
The proper disposal of this compound requires a multi-step approach to ensure safety and compliance. The following diagram illustrates the decision-making process for handling this hazardous waste.
Caption: Disposal decision-making process for this compound.
Experimental Protocol: Chemical Neutralization for Small Quantities
For small quantities (less than 100 mL) of this compound, a chemical neutralization process via hydrolysis can be performed to reduce its hazardous characteristics before disposal. This procedure should be carried out in a certified chemical fume hood.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Stir plate and stir bar
-
Heating mantle
-
Reaction flask (appropriately sized for the volume of waste)
-
Condenser
-
pH paper or pH meter
-
Appropriate waste container, clearly labeled "Hazardous Waste: Neutralized this compound solution"
Procedure:
-
Preparation: In a reaction flask, prepare a 15-20% (w/v) solution of sodium carbonate in water. For example, to prepare 500 mL of a 20% solution, dissolve 100 g of sodium carbonate in 500 mL of water.
-
Reaction Setup: Place the reaction flask in a heating mantle on a stir plate. Add a stir bar and attach a condenser to the flask.
-
Addition of Waste: Slowly and carefully add the this compound waste to the sodium carbonate solution while stirring. The molar ratio of sodium carbonate to this compound should be at least 0.85:1 to ensure complete reaction.
-
Heating: Heat the mixture to 85-94°C with continuous stirring. This process facilitates the hydrolysis of the allylic chloride.
-
Reaction Time: Maintain the temperature and stirring for a minimum of 4.5 hours to ensure the completion of the hydrolysis reaction.
-
Cooling: After the reaction is complete, turn off the heating mantle and allow the solution to cool to room temperature.
-
Neutralization Verification: Check the pH of the solution. It should be neutral or slightly basic. If the solution is acidic, add more sodium carbonate solution until a neutral pH is achieved.
-
Waste Collection: Transfer the cooled, neutralized solution to a designated hazardous waste container.
-
Labeling and Storage: Securely cap the container and label it clearly. Store it in a designated hazardous waste accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Materials and Large Spills
Contaminated Materials:
All materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Place contaminated solid materials in a designated, labeled hazardous waste bag or container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
Large Spills (greater than 100 mL):
In the event of a large spill, prioritize personal safety and follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Contact EHS: Immediately contact your institution's EHS department for assistance with the cleanup and disposal of a large spill. Do not attempt to clean up a large spill without proper training and equipment.
Logistical and Operational Plans
To ensure the safe and compliant disposal of this compound, laboratories should implement the following logistical and operational plans:
-
Designated Waste Area: Establish a designated and clearly marked hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or ignition.
-
Waste Container Management:
-
Use only compatible and properly labeled waste containers.
-
Keep waste containers securely closed except when adding waste.
-
Do not overfill containers; a headspace of at least 10% should be left.
-
-
Inventory Management: Maintain an accurate inventory of all hazardous chemicals, including this compound, to track usage and waste generation.
-
Training: Ensure all personnel handling this compound are trained on its hazards, proper handling procedures, and emergency protocols.
-
EHS Coordination: Establish a clear communication channel with your institution's EHS department for waste pickup schedules, technical guidance, and emergency support.
By adhering to these detailed procedures, research professionals can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal.
References
Personal protective equipment for handling 3-Chloro-2-buten-1-OL
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-buten-1-OL could not be located. The following guidance is synthesized from information on closely related chemical compounds and general laboratory safety principles. It is imperative to treat this compound as a hazardous substance and to handle it with extreme care.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and an acid-resistant apron. | To prevent skin contact, which may cause irritation or burns.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary. | The compound is expected to be harmful if inhaled, and vapors may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₄H₇ClO[3][4] |
| Molecular Weight | 106.55 g/mol [3][4] |
| Appearance | No data available (likely a liquid) |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
Health Hazard Information
Based on data for analogous compounds, this compound is presumed to be hazardous.[1]
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure adequate ventilation in the laboratory.
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable.
Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the spilled material to enter drains or waterways.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All disposal activities must comply with federal, state, and local regulations.[5]
-
Do not dispose of this chemical down the drain.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
